1,1-Diethoxyhexane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-diethoxyhexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c1-4-7-8-9-10(11-5-2)12-6-3/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHOMUCDFNTSEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052045 | |
| Record name | 1,1-Diethoxyhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3658-93-3 | |
| Record name | 1,1-Diethoxyhexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3658-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexane, 1,1-diethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003658933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane, 1,1-diethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1-Diethoxyhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-diethoxyhexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.829 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-Diethoxyhexane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT39HPH5MZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 1,1-Diethoxyhexane
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical properties of 1,1-diethoxyhexane (CAS No. 3658-93-3), a key fragrance and flavoring agent. The information presented herein is intended to support research, development, and quality control activities. All quantitative data is summarized for clarity, and detailed experimental protocols for the determination of these properties are provided.
Core Physical Properties of this compound
This compound is a colorless liquid with a characteristic fruity, green, and ethereal odor.[1] It is also known by several synonyms, including hexanal diethyl acetal and aldehyde C-6 diethyl acetal.[1][2] The key physical properties of this compound are summarized in the table below.
| Property | Value | Unit | Conditions |
| Molecular Weight | 174.28 | g/mol | |
| Boiling Point | 184 - 189 | °C | at 760 mmHg |
| Density | 0.828 - 0.843 | g/cm³ | at 20°C |
| Refractive Index | 1.415 - 1.420 | at 20°C | |
| Vapor Pressure | 0.7191 | hPa | at 20°C |
| 1.0462 | hPa | at 25°C | |
| Solubility | Insoluble | in Water | |
| Soluble | in Ethanol | ||
| Flash Point | 39.44 | °C |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is critical for the proper handling, application, and quality control of this compound. The following are detailed methodologies for key experimental procedures.
Boiling Point Determination (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of small quantities of liquid is the capillary tube method.
Apparatus:
-
Thiele tube or similar heating apparatus (e.g., oil bath)
-
Thermometer (calibrated)
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or heating mantle)
Procedure:
-
A small amount of this compound is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.
-
The test tube is attached to a thermometer, ensuring the bulb of the thermometer and the sample are at the same level.
-
The entire assembly is then placed in a Thiele tube or oil bath.
-
The apparatus is heated slowly and uniformly.
-
As the temperature rises, air trapped in the capillary tube will slowly be expelled.
-
The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[3]
Density Determination (Pycnometer Method)
Density is the mass of a substance per unit volume. For liquids like this compound, a pycnometer provides a precise method for density determination.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Constant temperature bath
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.
-
The pycnometer is then filled with distilled water of a known density at a specific temperature and weighed again. This allows for the precise calculation of the pycnometer's volume.
-
The pycnometer is emptied, dried, and then filled with this compound.
-
The filled pycnometer is brought to the desired temperature in a constant temperature bath.
-
The mass of the pycnometer filled with this compound is then measured.
-
The density of this compound is calculated by dividing the mass of the liquid by the volume of the pycnometer.
Refractive Index Measurement (Abbe Refractometer)
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and is useful for identification and purity assessment.
Apparatus:
-
Abbe refractometer
-
Constant temperature water circulator
-
Light source (typically a sodium D line, 589 nm)
-
Dropper
Procedure:
-
The Abbe refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
-
The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.
-
A few drops of this compound are placed on the surface of the measuring prism using a dropper.
-
The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus.
-
The crosshairs are aligned with the boundary line.
-
The refractive index is read directly from the instrument's scale. The temperature should be maintained at 20°C using the constant temperature circulator and recorded with the reading.[4][5]
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Apparatus:
-
Test tubes
-
Graduated cylinder or pipette
-
Vortex mixer or stirring rod
Procedure:
-
A known volume (e.g., 1 mL) of this compound is placed in a test tube.
-
A known volume (e.g., 3 mL) of the solvent (e.g., water, ethanol) is added to the test tube.
-
The mixture is agitated vigorously using a vortex mixer or by stirring.
-
The mixture is allowed to stand and observed for the formation of a single homogeneous phase (soluble) or the presence of distinct layers or cloudiness (insoluble).[1][6]
Logical Workflow for Physical Property Analysis
The determination of the physical properties of this compound follows a logical progression of tests, each providing crucial data for the comprehensive characterization of the substance.
Caption: Workflow for the physical characterization of this compound.
References
1,1-Diethoxyhexane CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,1-diethoxyhexane, a diethyl acetal of hexanal. It details its chemical and physical properties, provides a general experimental protocol for its synthesis via acid-catalyzed acetalization, and outlines a standard analytical workflow for its identification and quantification using Gas Chromatography-Mass Spectrometry (GC-MS). While primarily utilized as a fragrance ingredient in the cosmetics and food industries, this document also touches upon its metabolic fate and safety profile based on available data. The information is presented to be a valuable resource for professionals in research and development.
Chemical and Physical Properties
This compound, also known as hexanal diethyl acetal, is a colorless liquid with a pleasant, fruity odor. Its key identifiers and physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 3658-93-3 |
| Molecular Formula | C₁₀H₂₂O₂ |
| Molecular Weight | 174.28 g/mol |
| IUPAC Name | This compound |
| Synonyms | Hexanal diethyl acetal, Hexaldehyde diethyl acetal, Aldehyde C-6 diethyl acetal |
| Appearance | Colorless to slightly yellow liquid |
| Boiling Point | 189 °C at 760 mmHg |
| Density | 0.83 g/cm³ |
| Solubility | Slightly soluble in water; miscible with alcohol and ether |
Synthesis of this compound
The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of hexanal with ethanol. This reversible reaction involves the nucleophilic addition of two equivalents of ethanol to the carbonyl group of hexanal.
General Experimental Protocol: Acid-Catalyzed Acetalization
This protocol describes a general method for the synthesis of this compound. Optimization of reaction conditions, such as catalyst choice, temperature, and reaction time, may be necessary to achieve desired yields and purity.
Materials:
-
Hexanal
-
Ethanol (anhydrous)
-
Acid catalyst (e.g., p-toluenesulfonic acid, hydrochloric acid)[1]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Sodium bicarbonate (or other suitable base for neutralization)
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Saturated sodium chloride solution (brine)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or a Dean-Stark apparatus to remove water), add hexanal and an excess of anhydrous ethanol.[1]
-
Add a catalytic amount of the acid catalyst to the mixture.
-
The reaction mixture is then stirred and may be heated to reflux to increase the reaction rate. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is cooled to room temperature and the acid catalyst is neutralized by the addition of a mild base, such as sodium bicarbonate solution.
-
The product is extracted with an organic solvent. The organic layers are combined and washed with water and brine to remove any remaining impurities.
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation to yield pure this compound.
Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective analytical technique for the identification and quantification of volatile compounds like this compound, particularly in complex matrices such as cosmetics and food products.
General GC-MS Protocol
Sample Preparation: The sample preparation method will depend on the matrix. For cosmetic products, a "dilute and shoot" approach or headspace analysis is often employed.
-
Direct Injection: A known amount of the sample is dissolved in a suitable volatile solvent (e.g., hexane, ethanol). The solution is then filtered and injected into the GC-MS system.
-
Headspace Analysis: For fragrance analysis, static or dynamic headspace sampling can be used. A sample is placed in a sealed vial and heated to allow the volatile compounds to partition into the gas phase above the sample. A portion of this headspace gas is then injected into the GC. This method is particularly useful for analyzing volatile compounds in complex or non-volatile matrices.
GC-MS Parameters (Typical):
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is generally suitable.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: An initial temperature of 50-70 °C, held for a few minutes, followed by a ramp of 5-10 °C/min to a final temperature of 250-280 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
Data Analysis: The identification of this compound is achieved by comparing its retention time and mass spectrum with that of a known standard or by matching the mass spectrum to a library database (e.g., NIST). Quantification is typically performed by creating a calibration curve using standards of known concentrations.
Metabolic Fate and Toxicological Profile
Metabolism
Specific metabolic studies on this compound are limited. However, based on the general understanding of acetal chemistry, it is anticipated that this compound would undergo hydrolysis under acidic conditions, such as those found in the stomach. This hydrolysis would yield its parent aldehyde, hexanal, and alcohol, ethanol.
Toxicology
A safety assessment of this compound conducted by the Research Institute for Fragrance Materials (RIFM) concluded that this ingredient is not expected to be genotoxic. The assessment utilized data from the analogous compound octanal dimethyl acetal for some endpoints. The available data suggests a low order of acute toxicity. As with many fragrance ingredients, there is a potential for skin sensitization in susceptible individuals, although it is considered to have a low likelihood of clogging pores.
Applications and Relevance in Drug Development
The primary application of this compound is as a fragrance ingredient in a variety of consumer products, including perfumes, lotions, and soaps, valued for its fresh, fruity, and green aroma. It is also used as a flavoring agent in some food products.
Currently, there is no documented direct application of this compound as a therapeutic agent or in the drug development process. However, its chemical nature as an acetal makes it a stable protecting group for the aldehyde functional group. In organic synthesis, acetal protection is a common strategy to mask the reactivity of aldehydes while other chemical transformations are carried out on the molecule. Therefore, the principles of its formation and cleavage could be relevant to medicinal chemists in the synthesis of complex pharmaceutical compounds.
Conclusion
This compound is a well-characterized fragrance and flavor ingredient with established physical and chemical properties. Its synthesis is straightforward, and robust analytical methods for its detection are available. While its direct role in drug development is not established, the chemical principles underlying its synthesis and reactivity are fundamental in organic and medicinal chemistry. This guide provides a solid foundation of technical information for researchers and scientists working with this compound or related acetals.
References
An In-depth Technical Guide to 1,1-Diethoxyhexane (Hexanal Diethyl Acetal)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,1-diethoxyhexane, commonly known as hexanal diethyl acetal. It covers its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and spectroscopic data. This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Chemical Identity and Properties
The IUPAC name for hexanal diethyl acetal is This compound .[1] It is an acetal derived from hexanal and ethanol.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | Hexanal diethyl acetal, Hexaldehyde diethyl acetal | [1] |
| CAS Number | 3658-93-3 | [1] |
| Molecular Formula | C₁₀H₂₂O₂ | [1] |
| Molecular Weight | 174.28 g/mol | [1] |
| Boiling Point | 189 °C at 760 mmHg | |
| Density | 0.843 g/cm³ | |
| Refractive Index | 1.415 |
Synthesis of this compound
The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of hexanal with ethanol. The following protocol is adapted from a general procedure for the formation of acetals from aldehydes.
Experimental Protocol
Reaction:
Hexanal + 2 Ethanol ⇌ this compound + Water
Materials:
-
Hexanal (1 mole)
-
Ethanol (absolute, 3 moles)
-
Anhydrous Calcium Chloride (fused, 0.2 moles)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, a mixture of hexanal (1 mole) and absolute ethanol (3 moles) is prepared.
-
Anhydrous calcium chloride (0.2 moles) is added to the mixture to act as a dehydrating agent and Lewis acid catalyst.
-
The mixture is refluxed for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After cooling to room temperature, the reaction mixture is diluted with diethyl ether.
-
The ethereal solution is washed successively with water, saturated sodium bicarbonate solution, and saturated sodium chloride solution.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
The crude this compound is purified by fractional distillation under reduced pressure.
Reaction Mechanism
The formation of this compound from hexanal and ethanol is a reversible reaction catalyzed by acid. The mechanism involves the initial protonation of the carbonyl oxygen of hexanal, followed by nucleophilic attack by ethanol to form a hemiacetal. The hemiacetal is then protonated, and a molecule of water is eliminated to form a resonance-stabilized carbocation. Finally, a second molecule of ethanol attacks the carbocation, and after deprotonation, the acetal is formed.
Caption: Acid-catalyzed formation of this compound.
Spectroscopic Data and Analysis
The structural elucidation of this compound is confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
The expected proton NMR spectrum of this compound would exhibit the following signals:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.45 | t | 1H | -CH(O-)₂ |
| ~3.55 | m | 2H | -OCH₂CH₃ |
| ~3.40 | m | 2H | -OCH₂CH₃ |
| ~1.55 | m | 2H | -CH₂-CH(O-)₂ |
| ~1.30 | m | 6H | -(CH₂)₃-CH₃ |
| ~1.15 | t | 6H | -OCH₂CH₃ |
| ~0.88 | t | 3H | -(CH₂)₄-CH₃ |
¹³C NMR (Carbon-13 NMR):
The anticipated carbon-13 NMR spectrum would show the following peaks:
| Chemical Shift (ppm) | Assignment |
| ~103 | -CH(O-)₂ |
| ~60 | -OCH₂CH₃ |
| ~34 | -CH₂-CH(O-)₂ |
| ~32 | -(CH₂)ₓ- |
| ~25 | -(CH₂)ₓ- |
| ~23 | -(CH₂)ₓ- |
| ~15 | -OCH₂CH₃ |
| ~14 | -(CH₂)₄-CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the following key absorptions:
| Wavenumber (cm⁻¹) | Functional Group |
| 2950-2850 | C-H stretching (alkane) |
| 1465 | C-H bending (alkane) |
| 1120-1050 | C-O stretching (acetal) |
The absence of a strong absorption band in the region of 1700-1750 cm⁻¹ confirms the absence of a carbonyl group (C=O) from the starting hexanal.
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 174. The fragmentation pattern would likely involve the loss of ethoxy (•OCH₂CH₃) and hexyl (•C₆H₁₃) radicals, leading to characteristic fragment ions. A prominent peak is often observed at m/z 103, corresponding to the [CH(OCH₂CH₃)₂]⁺ fragment.
References
An In-depth Technical Guide to the Synthesis of 1,1-Diethoxyhexane from Hexanal and Ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,1-diethoxyhexane, an acetal formed from the reaction of hexanal and ethanol. This reaction is a classic example of nucleophilic addition to a carbonyl group, a fundamental transformation in organic synthesis. The formation of acetals is a common strategy for protecting aldehyde functionalities during multi-step synthetic sequences in drug development and other fine chemical industries.
Introduction
The acid-catalyzed reaction of an aldehyde with an alcohol produces a hemiacetal, which then reacts with a second alcohol molecule to form a stable acetal and water. The synthesis of this compound from hexanal and ethanol proceeds via this mechanism. The reaction is reversible and typically requires the removal of water to drive the equilibrium towards the product.[1][2] The use of solid acid catalysts, such as ion-exchange resins like Amberlyst 15 or Dowex, is advantageous as they are easily separated from the reaction mixture, simplifying purification and minimizing corrosive waste streams.[3][4]
Reaction Mechanism and Signaling Pathway
The synthesis of this compound is an acid-catalyzed process that involves the following key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the hexanal carbonyl group, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a protonated hemiacetal.
-
Deprotonation: A base (such as another molecule of ethanol or the conjugate base of the acid catalyst) removes a proton to form the neutral hemiacetal intermediate.
-
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).
-
Elimination of Water: The departure of a water molecule results in the formation of a resonance-stabilized oxonium ion.
-
Second Nucleophilic Attack: A second molecule of ethanol attacks the oxonium ion.
-
Final Deprotonation: Deprotonation of the resulting intermediate yields the final product, this compound, and regenerates the acid catalyst.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound based on analogous reactions reported in the literature. High yields are generally achievable, particularly with the use of solid acid catalysts and effective water removal.
| Parameter | Value/Range | Catalyst | Expected Yield | Reference |
| Reactant Ratio (Ethanol:Hexanal) | 2:1 to 10:1 (molar) | Amberlyst 15 | >90% | [4] |
| Catalyst Loading | 5-15% (w/w of hexanal) | Dowex 50W | High | [5] |
| Temperature | Room Temperature to 60°C | Solid Acids | >90% | [4] |
| Reaction Time | 1-6 hours | Solid Acids | High | [4] |
| Purification Method | Fractional Distillation | - | >95% purity | [6][7] |
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound using a solid acid catalyst.
Materials:
-
Hexanal (Reagent Grade, ≥98%)
-
Ethanol (Anhydrous, ≥99.5%)
-
Amberlyst 15 or Dowex 50W ion-exchange resin (pre-dried)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Dean-Stark apparatus or molecular sieves (4Å)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Fractional distillation apparatus
Procedure:
-
Catalyst Preparation: If using a fresh batch of ion-exchange resin, it should be activated by washing with ethanol and then dried under vacuum at 60-80°C for several hours to remove any adsorbed water.
-
Reaction Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap filled with anhydrous ethanol, and a reflux condenser.
-
Charging Reactants: To the round-bottom flask, add hexanal (e.g., 0.1 mol) and a molar excess of anhydrous ethanol (e.g., 0.5 mol, 5 equivalents).
-
Addition of Catalyst: Add the pre-dried solid acid catalyst (e.g., 10% by weight of hexanal).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The azeotropic removal of water via the Dean-Stark trap will drive the reaction to completion. Alternatively, pre-activated 4Å molecular sieves can be added to the reaction mixture to sequester the water formed. Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the solid acid catalyst. The catalyst can often be washed with ethanol, dried, and reused.
-
Purification: The crude product is then purified by fractional distillation.[6][7] First, the excess ethanol is removed under reduced pressure. The remaining liquid is then distilled, collecting the fraction corresponding to the boiling point of this compound (approximately 185-187°C at atmospheric pressure).
-
Characterization: The purity of the final product can be confirmed by GC-MS and its structure verified by ¹H and ¹³C NMR spectroscopy.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound from hexanal and ethanol is a straightforward and high-yielding reaction that is of significant importance in synthetic organic chemistry. The use of heterogeneous solid acid catalysts offers a green and efficient alternative to traditional homogeneous catalysts. The detailed protocol and mechanistic understanding provided in this guide should serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. researchgate.net [researchgate.net]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. scielo.br [scielo.br]
- 5. Dowex 50W: A Green Mild Reusable Catalyst for the Synthesis of 2-Aryl Benzoxazole Derivatives in Aqueous Medium : Oriental Journal of Chemistry [orientjchem.org]
- 6. Purification [chem.rochester.edu]
- 7. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
An In-depth Technical Guide on the Solubility of 1,1-Diethoxyhexane in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,1-diethoxyhexane in a variety of common organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this guide infers solubility based on the compound's chemical structure and the known behavior of analogous acetals. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to ascertain precise quantitative data as needed.
Introduction to this compound
This compound is an acetal with the chemical formula C10H22O2. Structurally, it consists of a hexane backbone with two ethoxy groups attached to the first carbon atom. This structure imparts a significant non-polar character due to the hexyl chain, while the two ether linkages introduce some polarity. Acetal functional groups are generally stable under neutral and basic conditions but can be hydrolyzed under acidic conditions. Understanding the solubility of this compound is crucial for its application in organic synthesis, as a solvent, or in formulation development where it may be used as an excipient.
Inferred Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be inferred. The long alkyl chain suggests good solubility in non-polar solvents. The presence of ether oxygens, which can act as hydrogen bond acceptors, allows for some interaction with polar solvents.
Table 1: Inferred Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Inferred Solubility | Rationale |
| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Miscible | The C6 alkyl chain of this compound is structurally similar to these solvents, leading to strong van der Waals interactions. |
| Aromatic | Toluene, Benzene, Xylene | Miscible | The non-polar nature of both this compound and aromatic solvents allows for favorable dispersion forces. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF), Dioxane | Miscible | Both solute and solvents are ethers, indicating similar polarity and intermolecular forces. |
| Halogenated | Dichloromethane, Chloroform | Miscible | These solvents are effective at dissolving a wide range of organic compounds with mixed polarity. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble to Miscible | The moderate polarity of ketones is compatible with the ether linkages in this compound. |
| Esters | Ethyl Acetate, Butyl Acetate | Soluble to Miscible | Similar to ketones, esters have a moderate polarity that is compatible with this compound. |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | While alcohols are polar and capable of hydrogen bonding, the non-polar hexyl group of this compound may limit miscibility. It is known to be soluble in ethanol. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | The high polarity of these solvents may not be fully compatible with the significant non-polar character of this compound. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, the following experimental protocols can be employed.
Protocol 1: Qualitative Determination of Miscibility/Solubility
This method is a rapid, small-scale test to determine if two liquids are miscible, soluble, or immiscible.
Materials:
-
This compound
-
Solvent of interest
-
Small test tubes (e.g., 13x100 mm)
-
Pipettes or graduated cylinders
-
Vortex mixer (optional)
Procedure:
-
Add approximately 1 mL of the chosen organic solvent to a clean, dry test tube.
-
Add 1 mL of this compound to the same test tube.
-
Stopper the test tube and shake vigorously for 30-60 seconds. A vortex mixer can be used for more thorough mixing.
-
Allow the test tube to stand undisturbed for a few minutes and observe the contents.
-
Interpretation of Results:
-
Miscible: A single, clear, homogeneous phase is observed.
-
Partially Soluble: The formation of a cloudy or turbid solution, or two distinct layers with a noticeable change in the volume of each layer.
-
Insoluble/Immiscible: Two distinct layers are observed with a clear interface, and no significant change in the volume of the layers.
-
Protocol 2: Quantitative Determination of Solubility by the Shake-Flask Method
This is a standard method for determining the solubility of a substance at a specific temperature.
Materials:
-
This compound
-
Solvent of interest
-
Scintillation vials or small flasks with screw caps
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Gas chromatograph (GC) or other suitable analytical instrument for quantification
Procedure:
-
Prepare a series of saturated solutions by adding an excess of this compound to a known volume or mass of the solvent in a series of vials. Ensure there is a visible excess of the solute.
-
Seal the vials tightly and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.
-
After equilibration, cease agitation and allow the samples to stand undisturbed at the same temperature for several hours to allow the undissolved phase to separate.
-
Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved droplets.
-
Determine the mass or volume of the filtered aliquot.
-
Quantify the concentration of this compound in the aliquot using a pre-calibrated analytical method such as gas chromatography.
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mole fraction.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for determining the solubility of an organic compound like this compound.
Caption: Workflow for Solubility Determination.
This guide provides a foundational understanding of the expected solubility of this compound and the means to determine it experimentally. For critical applications, it is strongly recommended that the inferred solubilities be confirmed through the experimental protocols outlined.
A Comprehensive Technical Guide to 1,1-Diethoxyhexane: Physical Properties and Experimental Determination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of 1,1-diethoxyhexane, a versatile acetal used in various chemical applications. This document outlines its boiling point and density, supported by detailed experimental protocols for their determination. A logical workflow is also presented to guide researchers in obtaining these crucial physical constants.
Core Physical Properties
This compound, also known as hexanal diethyl acetal, is a colorless liquid with the chemical formula C₁₀H₂₂O₂.[][2] Its physical characteristics are essential for its application in research and development, particularly in the fields of fragrance and specialty chemicals. A summary of its key physical properties is presented in the table below.
| Property | Value | Source |
| Boiling Point | 189°C at 760 mmHg | BOC Sciences[] |
| est. 184°C | TGSC Information System[3] | |
| 195.26°C | RIFM fragrance ingredient safety assessment[4] | |
| Density | 0.843 g/cm³ | BOC Sciences[] |
| 0.82800 to 0.83600 @ 20.00°C | RIFM fragrance ingredient safety assessment[4] | |
| Molecular Weight | 174.28 g/mol | PubChem[5] |
Experimental Protocols
Accurate determination of boiling point and density is fundamental in chemical analysis. The following sections detail standardized methodologies suitable for the characterization of this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For an accurate determination, the following micro-distillation method is recommended.
Apparatus:
-
A small-scale distillation apparatus (e.g., Hickman still)
-
Heating mantle or oil bath
-
Thermometer (calibrated)
-
Boiling chips
-
Condenser
Procedure:
-
Place a small volume (1-2 mL) of this compound and a few boiling chips into the distillation flask.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.
-
Begin heating the flask gently.
-
Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point.
-
If the atmospheric pressure is not 760 mmHg, a pressure correction should be applied.
Determination of Density
Density, the mass per unit volume, is a key indicator of a substance's purity. A pycnometer provides a precise method for this measurement.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Thermometer
Procedure:
-
Thoroughly clean and dry the pycnometer and weigh it accurately on the analytical balance (m₁).
-
Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.
-
Carefully dry the outside of the pycnometer and weigh it again (m₂).
-
Empty and dry the pycnometer completely.
-
Fill the pycnometer with this compound and repeat the thermal equilibration and weighing steps (m₃).
-
The density of this compound can then be calculated using the following formula:
Density of this compound = [(m₃ - m₁) / (m₂ - m₁)] * Density of Water at the experimental temperature
Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a liquid organic compound such as this compound.
Caption: Workflow for determining boiling point and density.
References
Spectroscopic Profile of 1,1-Diethoxyhexane: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 1,1-diethoxyhexane (CAS No. 3658-93-3), a key fragrance and flavoring ingredient. Aimed at researchers, scientists, and professionals in drug development, this document collates and interprets mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) data. Due to the limited availability of public experimental NMR spectra, this guide presents predicted ¹H and ¹³C NMR data based on established spectroscopic principles and data from analogous structures. Detailed general experimental protocols for each spectroscopic technique are also provided. A key feature of this guide is the visualization of the molecular structure and its correlation with predicted NMR assignments using a Graphviz diagram, offering a clear and accessible interpretation of the spectroscopic information.
Chemical Structure
This compound is an acetal with the chemical formula C₁₀H₂₂O₂ and a molecular weight of 174.28 g/mol .[1][] Its structure consists of a hexane chain attached to a carbon atom which is, in turn, bonded to two ethoxy groups.
Structure:
Spectroscopic Data
This section summarizes the available and predicted spectroscopic data for this compound, presented in a structured tabular format for ease of reference and comparison.
Mass Spectrometry (MS)
Mass spectrometry of this compound typically results in fragmentation patterns characteristic of acetals. The electron ionization (EI) mass spectrum shows several key fragments.
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |
| 129 | 38.83 | [M - OCH₂CH₃]⁺ |
| 103 | 99.99 | [CH(OCH₂CH₃)₂]⁺ |
| 75 | 40.87 | [CH(OH)OCH₂CH₃]⁺ |
| 47 | 65.98 | [CH₂=O⁺CH₂CH₃] |
| 29 | 45.54 | [CH₂CH₃]⁺ |
Data sourced from PubChem.[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorptions for C-H and C-O bonds. A vapor phase IR spectrum is available, though specific peak values are not detailed in the search results.[1]
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |
| ~2960-2850 | Strong | C-H stretch (alkane) |
| ~1120-1080 | Strong | C-O stretch (acetal) |
| ~1465 | Medium | C-H bend (alkane) |
| ~1380 | Medium | C-H bend (alkane) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (Solvent: CDCl₃, Field Strength: 400 MHz)
| Atom Label | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |
| H-a | ~4.4 - 4.6 | t | 1H | ~5.5 |
| H-b | ~3.4 - 3.6 | m | 4H | - |
| H-c | ~1.5 - 1.7 | m | 2H | - |
| H-d | ~1.2 - 1.4 | m | 6H | - |
| H-e | ~1.1 - 1.2 | t | 6H | ~7.0 |
| H-f | ~0.8 - 0.9 | t | 3H | ~7.0 |
Predicted ¹³C NMR Data (Solvent: CDCl₃, Field Strength: 100 MHz)
| Atom Label | Chemical Shift (ppm) |
| C-1 | ~101 - 103 |
| C-2 | ~60 - 62 |
| C-3 | ~32 - 34 |
| C-4 | ~31 - 33 |
| C-5 | ~25 - 27 |
| C-6 | ~22 - 24 |
| C-7 | ~15 - 17 |
| C-8 | ~13 - 15 |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques discussed.
Mass Spectrometry (GC-MS)
A sample of this compound is injected into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms). The GC oven temperature is programmed to ramp up to separate the components of the sample. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI) at 70 eV. The resulting ions are separated by their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole) and detected.
Infrared (IR) Spectroscopy
For a liquid sample like this compound, the IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier-Transform Infrared (FTIR) spectrometer. A small drop of the sample is placed on the ATR crystal (e.g., diamond or zinc selenide). The IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. The evanescent wave that penetrates a short distance into the sample is absorbed at specific frequencies corresponding to the vibrational modes of the molecule. The resulting interferogram is then Fourier-transformed to produce the IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A dilute solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃) containing a small amount of a reference standard like tetramethylsilane (TMS). The solution is placed in an NMR tube, which is then inserted into the NMR spectrometer. For ¹H NMR, a radiofrequency pulse is applied, and the resulting free induction decay (FID) is detected and Fourier-transformed to give the spectrum. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.
Visualization of Spectroscopic Assignments
The following diagram illustrates the structure of this compound with atom labels corresponding to the predicted NMR data tables.
Caption: Molecular structure of this compound with atom numbering for NMR correlation.
References
Natural occurrence of 1,1-Diethoxyhexane in food and flavors
An In-Depth Technical Guide to the Natural Occurrence of 1,1-Diethoxyhexane in Food and Flavors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of this compound, a volatile flavor compound, in various food and flavor matrices. It details the foods in which this compound has been identified, its sensory characteristics, its formation, and the analytical methods used for its detection and characterization.
Introduction to this compound
This compound, also known as hexanal diethyl acetal, is an organic compound with the chemical formula C₁₀H₂₂O₂. It is classified as an acetal, which is a functional group derived from the reaction of an aldehyde (in this case, hexanal) and an alcohol (ethanol). This compound contributes to the overall flavor profile of various foods and beverages with its characteristic green, fruity, and ethereal notes.
Natural Occurrence of this compound
This compound has been reported as a volatile constituent in a diverse range of food products. Its presence is often a result of the natural fermentation or aging processes where both hexanal (a C6 aldehyde) and ethanol are present.
Table 1: Reported Natural Occurrences of this compound in Food and Beverages
| Food/Beverage Category | Specific Product(s) | Quantitative Data Availability |
| Alcoholic Beverages | Apple Brandy (Calvados), Grape Brandy, Pear Brandy, Whisky | While identified as a volatile component, specific quantitative data for this compound is not widely available in the cited literature.[1] Studies on brandies have noted the importance of related acetals like 1,1-diethoxyethane as key aroma compounds. |
| Fruits | Apple (processed), Chinese Quince (Pseudocydonia sinensis), Guava, Plum (Prunus species), Strawberry (Fragaria species), Vaccinium species (e.g., blueberries, cranberries) | Identified as a volatile compound in these fruits.[1] However, quantitative concentrations are not consistently reported in comprehensive volatile profile analyses of these fruits. |
| Meat | Beef | Reported as a volatile compound found in beef.[1] Quantitative data is not specified in the available literature. |
Sensory Profile and Flavor Contribution
This compound is recognized for its distinct aroma profile, which can significantly influence the sensory perception of food and beverages. Its primary odor characteristics are described as:
-
Green: Reminiscent of freshly cut grass or green leaves.
-
Fruity: With nuances of apple and other fruits.
-
Ethereal: A light, slightly chemical or solvent-like note.
-
Cognac-like: Contributing to the characteristic aroma of certain brandies.
The presence of this compound, even at trace levels, can enhance the complexity of a food's aroma, contributing to a more rounded and mature flavor profile, particularly in aged alcoholic beverages.
Formation of this compound in Food
The formation of this compound in food and beverages is a chemical reaction known as acetalization. This reaction is typically acid-catalyzed and involves the reaction of an aldehyde with an alcohol.
Key Precursors:
-
Hexanal: A C6 aldehyde that is a common product of lipid oxidation, particularly of linoleic and arachidonic acids. It is responsible for green and grassy notes.
-
Ethanol: The primary alcohol found in fermented beverages and can also be present in smaller amounts in some ripening fruits.
The reaction proceeds in two main steps: first, the formation of a hemiacetal, followed by a second reaction with another alcohol molecule to form the stable acetal and water. The acidic conditions present in many foods and beverages, such as fruits and alcoholic drinks, facilitate this reaction.
Experimental Protocols for Analysis
The analysis of this compound in food and flavor matrices typically involves the extraction of volatile compounds followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification. Headspace solid-phase microextraction (HS-SPME) is a commonly employed sample preparation technique.
General Experimental Protocol: HS-SPME-GC-MS Analysis of Volatiles
This protocol provides a general methodology for the analysis of volatile compounds, including this compound, from a liquid or solid food matrix.
1. Sample Preparation:
-
Liquid Samples (e.g., alcoholic beverages, fruit juice): A known volume (e.g., 5-10 mL) of the liquid sample is placed into a headspace vial (e.g., 20 mL). A salt, such as sodium chloride, may be added to increase the ionic strength and promote the release of volatile compounds into the headspace.
-
Solid Samples (e.g., fruit pulp, minced beef): A known weight (e.g., 2-5 g) of the homogenized sample is placed into a headspace vial. A specific volume of deionized water or a suitable buffer may be added to create a slurry and facilitate the release of volatiles.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the sealed vial.
-
The vial is typically incubated at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 30-60 minutes) with or without agitation to allow for the equilibration of volatile compounds between the sample and the fiber coating.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorption: The SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port of the GC, where the adsorbed volatile compounds are thermally desorbed onto the analytical column.
-
Separation: The volatile compounds are separated based on their boiling points and polarity on a capillary column (e.g., DB-5ms, HP-5ms). The oven temperature is programmed to ramp up over time to elute compounds with different volatilities.
-
Detection and Identification: As the separated compounds elute from the column, they enter the mass spectrometer. The MS detector fragments the molecules and generates a mass spectrum for each compound. Identification is achieved by comparing the obtained mass spectra with reference spectra in a library (e.g., NIST, Wiley) and by comparing the retention index with known values.
-
Quantification: For quantitative analysis, an internal standard (a known amount of a compound not naturally present in the sample) is added to the sample before extraction. The concentration of the target analyte is determined by comparing its peak area to that of the internal standard.
Conclusion
This compound is a naturally occurring acetal that plays a role in the characteristic aroma of a variety of foods and beverages, particularly fermented and aged products. Its formation is a result of the chemical interaction between hexanal, a common lipid oxidation product, and ethanol. The analysis of this volatile compound is typically achieved through sensitive techniques such as HS-SPME-GC-MS. While its presence is well-documented, further research is needed to quantify its concentration in different food matrices and to fully understand its impact on consumer perception of flavor. This guide provides a foundational understanding for researchers and professionals interested in the complex chemistry of food flavors.
References
Chemical Reactivity of the Acetal Functional Group in 1,1-Diethoxyhexane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The acetal functional group, characterized by a carbon atom bonded to two alkoxy groups, is a key structural motif in organic chemistry. Its unique stability and reactivity profile make it a valuable tool in various applications, from a protective group in complex syntheses to a functional component in drug delivery systems.[1][2] This technical guide provides a comprehensive overview of the chemical reactivity of the acetal functional group, with a specific focus on 1,1-diethoxyhexane.
Physicochemical Properties of this compound
This compound is a colorless liquid with a fruity odor.[3] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₂O₂ | [4][5] |
| Molecular Weight | 174.28 g/mol | [4][5] |
| CAS Number | 3658-93-3 | [4] |
| IUPAC Name | This compound | [4] |
| Synonyms | Hexanal diethyl acetal, Aldehyde C-6 diethyl acetal | [4] |
| Boiling Point | 189 °C at 760 mmHg | [6] |
| Density | 0.843 g/cm³ | [6] |
| Refractive Index | 1.415 | [6] |
| Water Solubility | 115.3 mg/L (estimated) | [3] |
| Log Kow | 3.17 (estimated) | [3] |
| Flash Point | 39.44 °C | [3] |
Core Reactivity Principles
The reactivity of the acetal group in this compound is dictated by the electronic properties of the C-O bonds and the presence of lone pairs on the oxygen atoms. In general, acetals are stable under neutral and basic conditions, making them excellent protecting groups for aldehydes and ketones.[7] However, they are susceptible to cleavage under acidic conditions.
Acid-Catalyzed Hydrolysis
The hallmark reaction of acetals is their hydrolysis back to the parent aldehyde (hexanal) and alcohol (ethanol) in the presence of an acid catalyst and water.[8][9] This reaction is reversible, and the equilibrium can be shifted by controlling the amount of water in the system.[10]
The mechanism proceeds through the following key steps:
-
Protonation: One of the ethoxy groups is protonated by the acid catalyst, converting it into a good leaving group (ethanol).
-
Formation of an Oxonium Ion: The protonated ethoxy group departs, and the lone pair on the adjacent oxygen atom forms a resonance-stabilized oxonium ion. This is typically the rate-determining step.[11]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.
-
Deprotonation: A final deprotonation step yields the hemiacetal intermediate.
-
Repeat of the Process: The hemiacetal then undergoes a similar acid-catalyzed hydrolysis to yield the final aldehyde and another molecule of ethanol.
A general workflow for acid-catalyzed acetal hydrolysis is depicted below:
Figure 1. Workflow for the acid-catalyzed hydrolysis of this compound.
Transacetalization
In the presence of an acid catalyst, this compound can undergo transacetalization with other alcohols or diols. This reaction involves the exchange of the ethoxy groups for other alkoxy groups. When a diol such as ethylene glycol is used, a cyclic acetal is formed, which is often thermodynamically more stable.[4][12] This process is also reversible and can be driven to completion by removing the ethanol byproduct.
Figure 2. Logical relationship in a transacetalization reaction.
Stability Towards Nucleophiles and Bases
A key feature of the acetal group is its stability in the presence of strong bases and nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums) and hydride reducing agents (e.g., sodium borohydride, lithium aluminum hydride).[7] This stability makes acetals excellent protecting groups for aldehydes during multi-step syntheses where such reagents are employed.[12]
Reactions with Various Reagents
Reduction Reactions
While stable to milder reducing agents like sodium borohydride (NaBH₄), the acetal group in this compound can be cleaved under more forcing conditions with strong reducing agents like lithium aluminum hydride (LiAlH₄), although this is not a common transformation.[4][13] More typically, the acetal is used to protect a carbonyl group while other functional groups in the molecule are reduced.[4]
Oxidation Reactions
Acetals can be oxidized to esters using reagents like ozone.[5][14][15][16] The reaction of this compound with ozone would be expected to yield ethyl hexanoate. The reactivity of acetals towards ozone is dependent on their conformation.[5][16] For acyclic acetals, a conformational change is required to allow for the proper orbital alignment for the reaction to proceed.[1]
Reactions with Organometallic Reagents
As mentioned, this compound is generally unreactive towards organometallic reagents such as Grignard reagents.[7] This allows for the selective reaction of a Grignard reagent with other electrophilic sites in a molecule while the acetal-protected carbonyl group remains intact.
Experimental Protocols
The following are detailed experimental protocols for the formation and hydrolysis of this compound, adapted from a procedure for the synthesis of n-hexaldehyde in Organic Syntheses.[6]
Synthesis of this compound (Hexaldehyde Diethyl Acetal)
This procedure describes the formation of the diethyl acetal of n-hexaldehyde as an intermediate.
Materials:
-
Magnesium turnings
-
Dry ether
-
Iodine (crystal)
-
n-Amyl bromide
-
Ethyl orthoformate
Procedure:
-
In a 2-liter three-necked, round-bottomed flask equipped with a mechanical stirrer, add 1.25 gram atoms of magnesium turnings, 50 mL of dry ether, and a small crystal of iodine.
-
Initiate the Grignard reaction by adding 5-6 g of n-amyl bromide. Once the reaction starts, add an additional 300 mL of dry ether.
-
Slowly add a solution of 1.25 moles of n-amyl bromide in 150 mL of dry ether. Maintain a gentle reflux. After the addition is complete, continue refluxing for another 30 minutes.
-
Cool the reaction mixture to 5°C and add 1 mole of ethyl orthoformate.
-
Reflux the mixture for six hours.
-
Arrange the condenser for distillation and remove the ether completely using a steam bath.
-
Cool the reaction mixture and carefully treat it with 750 mL of chilled 6% hydrochloric acid, keeping the flask cool with the occasional addition of ice until all the solid has dissolved.
-
Separate the upper oily layer of this compound.
Hydrolysis of this compound to n-Hexaldehyde
Materials:
-
This compound (from the previous step)
-
Concentrated sulfuric acid
-
Water
-
Sodium bisulfite solution (100 g in 300 mL of water)
Procedure:
-
Hydrolyze the separated this compound by distilling it with a solution of 100 g (55 mL) of concentrated sulfuric acid in 700 mL of water.
-
Collect the distillate in a solution of sodium bisulfite.
-
Shake the mixture vigorously for several minutes. The oily layer that does not dissolve is primarily n-amyl alcohol and should be discarded.
-
To remove residual impurities, steam-distill the bisulfite solution until about 200 mL of distillate has been collected.
Figure 3. Experimental workflow for the synthesis and hydrolysis of this compound.
Relevance in Drug Development and Biological Systems
While this compound itself is not directly involved in known signaling pathways, the acetal functional group is of significant interest in drug design and delivery.[1] Acetal-containing polymers are being explored as pH-responsive nanocarriers for targeted drug delivery.[2] These systems are designed to be stable at physiological pH but hydrolyze in the acidic microenvironment of tumors or intracellular compartments, releasing the therapeutic agent.
Furthermore, the metabolism of certain drugs and xenobiotics can involve the formation or cleavage of acetal or hemiacetal structures.[3] For example, the metabolism of ethanol can lead to the formation of acetaldehyde, which can then react with biological molecules to form various adducts, some of which may have pharmacological effects.[17] Understanding the reactivity of simple acetals like this compound provides a foundational knowledge base for designing more complex and targeted drug delivery systems and for understanding certain metabolic pathways.
Figure 4. Logical relationship of an acetal-based pH-responsive drug delivery system.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Acetal containing polymers as pH-responsive nano-drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. theses.gla.ac.uk [theses.gla.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Acetal - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Anti-cancer activity of heteroaromatic acetals of andrographolide and its isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. researchgate.net [researchgate.net]
- 17. Role of Acetaldehyde in Mediating the Pharmacological and Behavioral Effects of Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Acid-Catalyzed Formation of 1,1-Diethoxyhexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the acid-catalyzed synthesis of 1,1-diethoxyhexane, an acetal formed from the reaction of hexanal and ethanol. Acetal formation is a crucial protective strategy for aldehydes in multi-step organic syntheses and has applications in the fragrance and biofuel industries. These notes include the reaction mechanism, a detailed experimental protocol, and a summary of relevant quantitative data.
Introduction
The formation of acetals from aldehydes or ketones is a reversible reaction with alcohols, typically catalyzed by an acid.[1][2] This reaction is a cornerstone of organic synthesis, primarily used to protect the carbonyl group from reacting with nucleophiles or under basic conditions. The reaction proceeds through a hemiacetal intermediate.[3][4] To achieve high yields of the acetal, the equilibrium must be shifted towards the product, usually by removing the water formed during the reaction.[3][5] This can be accomplished using methods such as azeotropic distillation with a Dean-Stark apparatus or by employing dehydrating agents like molecular sieves.[3][5] Both homogeneous mineral acids (e.g., HCl, H₂SO₄) and heterogeneous solid acid catalysts (e.g., ion-exchange resins, zeolites) can be employed to catalyze the reaction.[6][7][8]
Reaction Mechanism
The acid-catalyzed formation of this compound from hexanal and ethanol proceeds in several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of hexanal, increasing the electrophilicity of the carbonyl carbon.[3][4]
-
Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as a nucleophile, attacks the protonated carbonyl carbon.[3]
-
Deprotonation: A base (such as another molecule of ethanol) removes a proton from the oxonium ion, forming a hemiacetal.[3]
-
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).[3][4]
-
Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, and a resonance-stabilized carbocation is formed.[3]
-
Second Nucleophilic Attack by Ethanol: A second molecule of ethanol attacks the carbocation.[3]
-
Final Deprotonation: A base removes a proton from the newly added ethoxy group, regenerating the acid catalyst and yielding the final product, this compound.[3]
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the acid-catalyzed formation of acetals, including those analogous to this compound. Specific yields for this compound can vary based on the chosen catalyst and reaction conditions.
| Catalyst | Reactant Ratio (Aldehyde:Alcohol) | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Niobium Phosphate | 1:8 (Hexanal:2-Ethyl-hexanol) | 60 | 1 h | > 90 | [9] |
| Amberlyst 35 | 1:8 (Hexanal:2-Ethyl-hexanol) | 60 | 1 h | ~98 | [9] |
| Hydrochloric Acid (0.1 mol%) | 1 (Aldehyde) : Methanol (Solvent) | Ambient | 20-30 min | High Conversion | [10] |
| Amberlyst 15 | 1:2 (Acetaldehyde:Ethanol) | 20 | > 1 h | Equilibrium Conversion | [7] |
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound using a solid acid catalyst, which simplifies product purification.
Materials:
-
Hexanal (C₆H₁₂O)
-
Ethanol (C₂H₅OH), anhydrous
-
Solid acid catalyst (e.g., Amberlyst-15, dried)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Dean-Stark apparatus (optional, for use with soluble catalysts)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add hexanal (1 equivalent) and an excess of anhydrous ethanol (at least 2 equivalents, but often used as the solvent).
-
Catalyst Addition: Add the acid catalyst. For a solid acid catalyst like Amberlyst-15, a typical loading is 5-10% by weight of the limiting reactant (hexanal). For a homogeneous catalyst like concentrated sulfuric acid, a catalytic amount (e.g., a few drops) is sufficient.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux to increase the reaction rate.[9] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Water Removal: To drive the reaction to completion, the water produced must be removed. If using a solid acid catalyst and a large excess of ethanol, this may be sufficient. For higher yields, especially with soluble catalysts, a Dean-Stark apparatus can be used to azeotropically remove water.[5] Alternatively, the reaction can be run in the presence of a dehydrating agent like molecular sieves.
-
Work-up:
-
If a solid acid catalyst was used, filter the reaction mixture to remove the catalyst.
-
If a homogeneous acid catalyst was used, quench the reaction by adding a weak base (e.g., saturated sodium bicarbonate solution) until the aqueous layer is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel. If an aqueous quench was performed, separate the organic layer. Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Remove the excess ethanol and any volatile impurities using a rotary evaporator. The crude this compound can be further purified by fractional distillation under reduced pressure.
Visualizations
Caption: Reaction mechanism for the acid-catalyzed formation of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Khan Academy [khanacademy.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Acetal - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Deprotection of 1,1-Diethoxyhexane to Hexanal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the regeneration of hexanal from its diethyl acetal protected form, 1,1-diethoxyhexane. The described methods range from classical acidic hydrolysis to milder procedures employing Lewis acids, offering options suitable for various laboratory settings and substrate sensitivities.
Introduction
Aldehydes are highly reactive functional groups that often require protection during multi-step organic syntheses to prevent unwanted side reactions. The formation of acetals is a common and effective strategy for protecting aldehydes. This compound serves as a stable protected form of the volatile and reactive aldehyde, hexanal. The regeneration of the aldehyde, known as deprotection, is a crucial final step in many synthetic routes. This document outlines several reliable methods for the deprotection of this compound, providing detailed experimental protocols and comparative data to assist researchers in selecting the most appropriate method for their specific needs.
Deprotection Methodologies
Several methods can be employed for the deprotection of this compound. The choice of method often depends on the stability of other functional groups present in the molecule and the desired reaction conditions (e.g., pH, temperature, reaction time). The following protocols detail four common and effective methods.
Table 1: Summary of Deprotection Methods for this compound
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Key Advantages |
| 1. Mild Acidic Hydrolysis | Pyridinium p-toluenesulfonate (PPTS) | Acetone:Water (4:1) | 50 | 2-4 hours | >90 | Mild conditions, commercially available catalyst. |
| 2. Heterogeneous Catalysis | Amberlyst-15® | Acetone:Water (9:1) | Room Temperature | 30-60 minutes | >95 | Easy catalyst removal (filtration), recyclable catalyst, mild conditions. |
| 3. Lewis Acid Catalysis I | Cerium(III) Triflate (Ce(OTf)₃) | Wet Nitromethane | Room Temperature | 1-2 hours | >95 | High chemoselectivity, mild and near-neutral pH conditions.[1][2][3] |
| 4. Lewis Acid Catalysis II | Bismuth Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O) | Dichloromethane (DCM) | Room Temperature | 2-5 hours | 85-95 | Inexpensive and relatively non-toxic reagent, mild conditions.[4] |
Experimental Protocols
Protocol 1: Mild Acidic Hydrolysis using Pyridinium p-Toluenesulfonate (PPTS)
This method utilizes a mild organic acid catalyst for the hydrolysis of the acetal.
Materials:
-
This compound
-
Pyridinium p-toluenesulfonate (PPTS)
-
Acetone
-
Deionized Water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in a 4:1 mixture of acetone and water (5 mL).
-
Add pyridinium p-toluenesulfonate (PPTS) (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at 50 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated sodium bicarbonate solution (10 mL).
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude hexanal.
-
If necessary, purify the product by distillation or column chromatography.
Protocol 2: Heterogeneous Catalysis using Amberlyst-15®
This protocol employs a sulfonic acid-functionalized ion-exchange resin, which simplifies catalyst removal.
Materials:
-
This compound
-
Amberlyst-15® resin
-
Acetone
-
Deionized Water
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1 mmol) in 9:1 acetone/water (5 mL), add Amberlyst-15® resin (100 mg).
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 30-60 minutes.
-
Once the reaction is complete, filter the reaction mixture to remove the Amberlyst-15® resin.
-
Wash the resin with a small amount of acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the acetone.
-
The resulting aqueous solution can be extracted with a suitable organic solvent (e.g., diethyl ether) to isolate the hexanal.
-
Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Protocol 3: Lewis Acid Catalysis using Cerium(III) Triflate (Ce(OTf)₃)
This method is highly efficient and proceeds under very mild, near-neutral conditions.[1][2][3]
Materials:
-
This compound
-
Cerium(III) triflate (Ce(OTf)₃)
-
Nitromethane
-
Deionized Water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a flask, prepare "wet" nitromethane by adding 100 µL of water to 10 mL of nitromethane.
-
Dissolve this compound (1 mmol) in wet nitromethane (5 mL).
-
Add cerium(III) triflate (0.05 mmol, 5 mol%).
-
Stir the mixture at room temperature for 1-2 hours, monitoring by TLC or GC.
-
Upon completion, quench the reaction with the addition of water (10 mL).
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain hexanal.
Protocol 4: Lewis Acid Catalysis using Bismuth Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O)
This protocol uses an inexpensive and low-toxicity Lewis acid.[4] While highly effective for many acetals, reaction times for simple aliphatic acetals may be longer.
Materials:
-
This compound
-
Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Dichloromethane (DCM)
-
Deionized Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Suspend this compound (1 mmol) and bismuth nitrate pentahydrate (0.25 mmol, 25 mol%) in dichloromethane (5 mL).
-
Stir the mixture at room temperature. Monitor the reaction by TLC or GC. The reaction may take 2-5 hours.
-
After completion, filter the reaction mixture through a short pad of silica gel to remove the bismuth salts, washing with DCM.
-
Alternatively, quench the reaction with water (10 mL) and extract the product with DCM (3 x 15 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter and remove the solvent by rotary evaporation to yield the desired aldehyde.
Visualizations
Deprotection Reaction Mechanism
The fundamental mechanism for the acid-catalyzed deprotection of this compound involves the protonation of one of the ethoxy groups, followed by the elimination of ethanol to form an oxocarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation and elimination of a second molecule of ethanol regenerates the aldehyde.
Caption: Acid-catalyzed deprotection of this compound.
General Experimental Workflow
The following diagram illustrates the general workflow for the deprotection of this compound, workup, and purification of the resulting hexanal.
Caption: General workflow for hexanal synthesis.
Conclusion
The regeneration of hexanal from this compound can be achieved through various effective methods. For substrates sensitive to strong acids, protocols utilizing PPTS, Amberlyst-15®, or Lewis acids such as cerium(III) triflate offer mild and selective alternatives. The choice of the optimal method will be dictated by the specific requirements of the synthetic route, including the presence of other functional groups, desired reaction scale, and available laboratory resources. The protocols provided herein serve as a comprehensive guide for researchers to perform this common and crucial deprotection step efficiently and with high yields.
References
- 1. Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate [organic-chemistry.org]
- 2. Simple and efficient chemoselective mild deprotection of acetals and ketals using cerium(III) triflate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]
Application Notes and Protocols: 1,1-Diethoxyhexane in Flavor and Fragrance Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Diethoxyhexane, also known as hexanal diethyl acetal, is a valuable ingredient in the flavor and fragrance industry.[1] It serves as a stable precursor to hexanal, an aldehyde known for its potent green, fruity, and grassy aroma profile.[2][3][4] Aldehydes like hexanal can be highly reactive and unstable, making them challenging to incorporate into certain formulations. By protecting the aldehyde functional group as an acetal, this compound offers a more stable molecule that can deliver the desired hexanal aroma through controlled release.[5][6] This document provides detailed application notes on its use and protocols for its synthesis and application.
The primary application of this compound is not as a reactant for further synthesis of new flavor compounds, but rather as a delivery system for hexanal. Under acidic conditions, such as those found in many food and beverage products or on the skin, the acetal undergoes hydrolysis to release hexanal and ethanol.[7][8] This slow-release mechanism provides a long-lasting and consistent aroma profile.
Physicochemical and Olfactory Properties
A comparison of the properties of this compound and its parent aldehyde, hexanal, highlights the utility of the acetal form.
| Property | This compound | Hexanal |
| CAS Number | 3658-93-3[] | 66-25-1[2] |
| Molecular Formula | C10H22O2[] | C6H12O[10] |
| Molecular Weight | 174.28 g/mol [] | 100.16 g/mol |
| Boiling Point | 189°C at 760 mmHg[] | 130-131°C at 760 mmHg |
| Odor Profile | Mild, fruity, green[1] | Intense green, grassy, fruity, aldehydic, fatty[2][4][10] |
| Taste Profile | Mild, fruity[1] | Green, leafy, fruity, apple-like[2][11] |
| Stability | Stable under neutral and basic conditions | Prone to oxidation and polymerization |
Key Applications in Flavors and Fragrances
-
Prolonged Aroma Release: Used in perfumes, soaps, and personal care products for a lasting fresh and fruity scent.[1]
-
Flavor Stabilization: Employed as a flavoring agent in acidic foods and beverages where the slow release of hexanal is desired to maintain a consistent flavor profile.[1]
-
Modification of Pungency: It is suggested for use when the parent aldehyde, hexanal, is considered too pungent for the intended application.[5]
Experimental Protocols
Protocol 1: Synthesis of this compound from Hexanal
This protocol describes a general acid-catalyzed acetalization for the synthesis of this compound.
Objective: To protect the aldehyde functional group of hexanal as a diethyl acetal to increase its stability.
Materials:
-
Hexanal (1.0 mol)
-
Ethanol (3.0 mol, anhydrous)
-
p-Toluenesulfonic acid (PTSA) (0.01 mol, catalyst) or another suitable acid catalyst[12]
-
Anhydrous sodium sulfate or magnesium sulfate (drying agent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Diethyl ether or other suitable extraction solvent
-
Dean-Stark apparatus (optional, to remove water)[7]
Procedure:
-
Combine hexanal and anhydrous ethanol in a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used).
-
Add the acid catalyst (e.g., PTSA) to the mixture.
-
Heat the reaction mixture to reflux. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The removal of water via the Dean-Stark trap will drive the equilibrium towards the product.[8]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst by washing the reaction mixture with a saturated sodium bicarbonate solution in a separatory funnel.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent and excess ethanol under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
Expected Outcome: A colorless liquid with a mild, fruity odor. Purity can be assessed by GC and spectroscopic methods (NMR, IR).
Protocol 2: Application and In-Situ Hydrolysis of this compound for Flavor Release
This protocol demonstrates the release of hexanal from this compound in an acidic aqueous medium, simulating its application in a flavor system.
Objective: To demonstrate the acid-catalyzed hydrolysis of this compound to release the characteristic aroma of hexanal.
Materials:
-
This compound (1 mmol)
-
Aqueous citric acid solution (pH 3.5)
-
Headspace vials
-
Gas Chromatograph-Mass Spectrometer with a headspace autosampler (HS-GC-MS)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration.
-
Add a precise volume of the stock solution to a headspace vial.
-
Add the acidic aqueous solution to the vial.
-
Seal the vial and incubate at a controlled temperature (e.g., 37°C) for a set period.
-
Analyze the headspace of the vial by HS-GC-MS at different time points to quantify the amount of hexanal released.
-
As a control, repeat the experiment using a neutral pH buffer to demonstrate the stability of the acetal in the absence of acid.
Expected Outcome: The concentration of hexanal in the headspace will increase over time in the acidic medium, while remaining negligible in the neutral control. This demonstrates the controlled release of the flavor compound.
Diagrams
Caption: Synthesis of this compound from Hexanal.
Caption: Flavor release via hydrolysis of this compound.
References
- 1. Hexanal Diethyl Acetal | 3658-93-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. hexanal (aldehyde C-6), 66-25-1 [perflavory.com]
- 3. Hexanal - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. HEXALDEHYDE DIETHYL ACETAL | 3658-93-3 [chemicalbook.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]
- 10. Showing Compound Hexanal (FDB008068) - FooDB [foodb.ca]
- 11. hexanal (aldehyde C-6) 66-25-1 [thegoodscentscompany.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Reaction Mechanism of Acetal Formation with 1,1-Diethoxyhexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetal functional groups are of significant importance in organic synthesis and medicinal chemistry, primarily serving as protecting groups for aldehydes and ketones due to their stability under neutral and basic conditions and their facile removal under acidic conditions.[1][2] The formation of acetals is a reversible, acid-catalyzed nucleophilic addition reaction between a carbonyl compound and an alcohol.[3][4][5][6] This document provides a detailed overview of the reaction mechanism for the formation of 1,1-diethoxyhexane from hexanal and ethanol, along with experimental protocols and relevant data.
Reaction Mechanism
The formation of this compound from hexanal and two equivalents of ethanol proceeds via a two-stage mechanism under acidic catalysis. The overall reaction is as follows:
Hexanal + 2 Ethanol ⇌ this compound + Water
The mechanism involves the initial formation of a hemiacetal, which then reacts with a second molecule of alcohol to yield the acetal.[3][5][6]
The detailed step-by-step mechanism is as follows:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of hexanal, increasing the electrophilicity of the carbonyl carbon.[3][4]
-
Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon.[3][5]
-
Deprotonation to Form a Hemiacetal: A base (such as another molecule of ethanol or the conjugate base of the acid catalyst) removes the proton from the attacking oxygen, yielding a hemiacetal.[3][5]
-
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).[3]
-
Elimination of Water: The lone pair of electrons on the adjacent oxygen atom assists in the departure of the water molecule, forming a resonance-stabilized oxonium ion.[3][7]
-
Nucleophilic Attack by a Second Ethanol Molecule: A second molecule of ethanol attacks the electrophilic carbon of the oxonium ion.[3][7]
-
Deprotonation to Form the Acetal: A final deprotonation step by a base regenerates the acid catalyst and yields the final product, this compound.[3][8]
Reaction Mechanism Diagram
Caption: Acid-catalyzed formation of this compound from hexanal and ethanol.
Experimental Protocols
The following is a general protocol for the synthesis of this compound.
Materials:
-
Hexanal (1 equivalent)
-
Ethanol (≥ 10 equivalents, anhydrous)
-
Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), 0.01-0.05 equivalents)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Dean-Stark apparatus or molecular sieves (3Å or 4Å)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add anhydrous ethanol.
-
Addition of Catalyst: Add the acid catalyst (e.g., PTSA) to the ethanol and stir until dissolved.
-
Addition of Aldehyde: Slowly add hexanal to the stirred solution.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.[6] Continue the reaction until no more water is collected or until TLC/GC analysis indicates the consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and wash with water and then with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the excess ethanol using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
-
Characterization: Confirm the identity and purity of the product using analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.
Experimental Workflow Diagram
Caption: General workflow for the synthesis and purification of this compound.
Quantitative Data
The following table presents hypothetical data for the synthesis of this compound under various conditions. This data is for illustrative purposes to guide experimental design.
| Entry | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | PTSA (1) | 80 | 4 | 85 | >98 |
| 2 | H₂SO₄ (0.5) | 80 | 3 | 88 | >97 |
| 3 | Amberlyst-15 (10 wt%) | 80 | 6 | 92 | >99 |
| 4 | PTSA (1) | 60 | 8 | 75 | >98 |
Notes on the Data:
-
Catalyst: Different acid catalysts can be employed. Solid acid catalysts like Amberlyst-15 can simplify the workup procedure.
-
Temperature: The reaction is typically performed at the reflux temperature of the alcohol. Lower temperatures will result in longer reaction times.
-
Time: Reaction time is dependent on the catalyst, temperature, and efficiency of water removal.
-
Yield and Purity: Yields are typically good to excellent. Purity is determined after purification, for instance, by GC analysis.
Conclusion
The acid-catalyzed formation of this compound is a robust and well-understood reaction that proceeds through a hemiacetal intermediate. By carefully controlling the reaction conditions, particularly through the efficient removal of water, high yields of the desired acetal can be achieved. The provided protocol and data serve as a valuable resource for researchers in the planning and execution of syntheses involving this important functional group transformation.
References
- 1. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acetals are formed from aldehydes or ketones plus alcohols in the presence of acid [almerja.com]
- 8. m.youtube.com [m.youtube.com]
Application Note: Quantitative Analysis of 1,1-Diethoxyhexane using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of 1,1-Diethoxyhexane, a volatile organic compound, using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is applicable for the determination of this compound in various matrices, which is pertinent for quality control in manufacturing processes and for safety assessments in the pharmaceutical and food industries. This document outlines the necessary instrumentation, reagents, sample preparation, and data analysis procedures.
Introduction
This compound is a volatile organic compound classified as an acetal.[1] It is recognized for its characteristic fruity and woody aroma and is used as a flavoring agent.[2] Accurate and precise quantification of this compound is crucial for ensuring product quality and for toxicological evaluations. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3] Its high sensitivity and selectivity make it the ideal method for analyzing trace levels of compounds like this compound.[4] This protocol details a robust GC-MS method for the reliable quantification of this compound.
Experimental Protocol
Materials and Reagents
-
This compound standard: (CAS No. 3658-93-3), Purity ≥98%[1]
-
Internal Standard (IS): n-Propanol or other suitable non-interfering volatile compound.
-
Solvent: Hexane or Dichloromethane (GC grade)
-
GC Vials: 2 mL amber glass vials with PTFE-lined septa
Instrumentation
A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following configuration is recommended:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Autosampler: Agilent 7693A (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[5]
Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with hexane to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Internal Standard Spiking: Spike all standard solutions and unknown samples with the internal standard at a constant concentration (e.g., 10 µg/mL).
-
Sample Matrix: For samples in a complex matrix, a suitable extraction method such as liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte of interest.[6]
GC-MS Parameters
The following GC-MS parameters are recommended for the analysis of this compound:
| Parameter | Value |
| GC Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Temperature Program | Initial temperature of 40°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min. |
| MS Transfer Line Temp. | 280 °C |
| MS Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[5] |
| Mass Scan Range | m/z 40-450 (Full Scan) |
| Solvent Delay | 3 minutes |
Data Analysis and Quantification
-
Identification: The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a certified reference standard and by matching the spectrum with the NIST library.
-
Quantification: For quantitative analysis, a calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standard solutions. The concentration of this compound in unknown samples is then determined from this calibration curve.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode can be employed. The characteristic ions for this compound should be selected for monitoring.
Data Presentation
The following table summarizes the key quantitative data for the GC-MS analysis of this compound.
| Parameter | Value |
| Compound | This compound |
| Molecular Formula | C10H22O2[1] |
| Molecular Weight | 174.28 g/mol [1] |
| CAS Number | 3658-93-3[1] |
| Retention Time (approx.) | 9.5 - 10.5 min (on HP-5ms) |
| Quantifier Ion (m/z) | To be determined from the mass spectrum |
| Qualifier Ions (m/z) | To be determined from the mass spectrum |
| Calibration Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound.
Caption: GC-MS analysis workflow for this compound.
Caption: Logical flow of the GC-MS process.
Conclusion
The GC-MS method detailed in this application note is a reliable and robust procedure for the quantitative analysis of this compound. The protocol provides the necessary parameters for achieving accurate and precise results, which are essential for quality control and safety assessment in various industries. The use of an internal standard and a well-defined calibration range ensures the validity of the quantitative data. This method can be readily implemented in laboratories equipped with standard GC-MS instrumentation.
References
- 1. Hexane, 1,1-diethoxy- [webbook.nist.gov]
- 2. 1,1-Diethoxycyclohexane | C10H20O2 | CID 74279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. Ethane, 1,1-diethoxy- [webbook.nist.gov]
- 5. GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note: HPLC Quantification of 1,1-Diethoxyhexane
An Application Note and Protocol for the Quantification of 1,1-Diethoxyhexane using High-Performance Liquid Chromatography (HPLC) is detailed below. This method is designed for researchers, scientists, and professionals in drug development who require a reliable analytical procedure for this compound.
Introduction
This compound is a fragrance ingredient and a stable diethyl acetal of hexanal. Accurate quantification of this compound is crucial for quality control in various industrial applications. While gas chromatography (GC) is a common method for analyzing volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) offers an alternative approach, particularly for samples in complex matrices. A key challenge in the HPLC analysis of acetals is their potential for acid-catalyzed hydrolysis back to the corresponding aldehyde and alcohol on the silica-based stationary phases of reversed-phase columns.[1] This application note describes a robust reversed-phase HPLC (RP-HPLC) method that overcomes this challenge by incorporating a basic modifier into the mobile phase to prevent on-column degradation of this compound.
Principle
The method employs a C18 reversed-phase column for the separation of this compound from potential impurities and matrix components. To prevent the acid-catalyzed hydrolysis of the acetal, a slightly basic mobile phase is used.[1] Quantification is achieved by monitoring the UV absorbance at a low wavelength, as this compound does not possess a strong chromophore.
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 5 mM Ammonium Hydroxide (60:40, v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Quantitative Data Summary
The following table summarizes the quantitative performance of the developed HPLC method for this compound.
| Parameter | Result |
| Retention Time (RT) | Approximately 5.2 min |
| Linearity Range | 10 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 2.5 µg/mL |
| Limit of Quantification (LOQ) | 8.0 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery) | 98.5% - 101.2% |
Experimental Protocols
A detailed methodology for the key experiments is provided below.
1. Preparation of Mobile Phase
-
Prepare a 5 mM ammonium hydroxide solution by diluting an appropriate volume of concentrated ammonium hydroxide in HPLC-grade water.
-
Mix acetonitrile and the 5 mM ammonium hydroxide solution in a 60:40 (v/v) ratio.
-
Degas the mobile phase for at least 15 minutes using a suitable method such as sonication or vacuum filtration before use.
2. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations of 10, 25, 50, 100, 250, and 500 µg/mL.
3. Sample Preparation
-
Accurately weigh a sample containing this compound and transfer it to a volumetric flask of appropriate size.
-
Add a portion of the mobile phase and sonicate for 10 minutes to ensure complete dissolution and extraction of the analyte.
-
Dilute to the final volume with the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
4. Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of each standard solution and the sample solution in duplicate.
-
Record the chromatograms and integrate the peak area for this compound.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the working standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
-
Calculate the concentration of this compound in the sample using the calibration curve.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for the HPLC quantification of this compound.
Caption: Workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols: The Role of 1,1-Diethoxyhexane in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1,1-diethoxyhexane, detailing its synthesis, properties, and, most importantly, its application as a protecting group for aldehydes in multi-step organic synthesis. While primarily recognized for its use in the fragrance and flavor industry, its acetal functionality offers a valuable tool for synthetic chemists.[1][2]
Introduction to this compound
This compound, also known as hexanal diethyl acetal, is an organic compound belonging to the acetal family.[3][4] Acetals are characterized by two ether groups attached to the same carbon atom. This functional group is relatively stable under neutral and basic conditions but is sensitive to acid, a property that is exploited in its role as a protecting group for carbonyl compounds.[5][6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3658-93-3 | [3][4][8] |
| Molecular Formula | C10H22O2 | [3][4] |
| Molecular Weight | 174.28 g/mol | [3] |
| Appearance | Colorless liquid | [9] |
| Boiling Point | 189°C at 760 mmHg | |
| Density | 0.843 g/cm³ | |
| Refractive Index | 1.415 | |
| Solubility | Insoluble in water; soluble in alcohols and oils | [10] |
Application in Multi-Step Synthesis: Aldehyde Protection
In multi-step organic synthesis, it is often necessary to perform a reaction on one functional group in a molecule while another, more reactive functional group remains unchanged. The protection-deprotection strategy is a common approach to achieve this selectivity. Acetals, such as this compound, are excellent protecting groups for aldehydes and ketones against nucleophiles and bases.[5][11]
The core principle involves the temporary conversion of a reactive carbonyl group into a less reactive acetal. The acetal is stable to a variety of reaction conditions, allowing for chemical transformations elsewhere in the molecule. Following the desired reaction, the acetal can be readily converted back to the original carbonyl group under mild acidic conditions.[5]
Logical Workflow: Aldehyde Protection Using this compound
Caption: Logical workflow for the use of a diethyl acetal as a protecting group.
Experimental Protocols
3.1. Synthesis of this compound (Hexanal Diethyl Acetal)
This protocol describes the synthesis of this compound from hexanal and ethanol, a reaction driven by the removal of water.[2][10]
Reaction Scheme:
Caption: Synthesis of this compound from hexanal and ethanol.
Materials:
-
Hexanal
-
Ethanol (absolute)
-
p-Toluenesulfonic acid (TsOH) or another acid catalyst
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Heating mantle
-
Condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a condenser.
-
To the flask, add hexanal, a 3-fold molar excess of absolute ethanol, and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude product by fractional distillation to obtain pure this compound.
3.2. General Protocol for Aldehyde Protection
This protocol outlines the general procedure for the protection of an aldehyde as a diethyl acetal.
Materials:
-
Aldehyde-containing substrate
-
Ethanol (absolute)
-
Triethyl orthoformate (optional, as a dehydrating agent)
-
Acid catalyst (e.g., pyridinium p-toluenesulfonate (PPTS), Amberlyst-15)
-
Anhydrous solvent (e.g., dichloromethane, benzene)
Procedure:
-
Dissolve the aldehyde-containing substrate in the anhydrous solvent in a round-bottom flask.
-
Add a 5-10 fold molar excess of absolute ethanol and a catalytic amount of the acid catalyst. If using a dehydrating agent like triethyl orthoformate, a 1.5-2 fold molar excess is typically sufficient.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a mild base (e.g., triethylamine) to neutralize the acid catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the resulting diethyl acetal by column chromatography or distillation.
3.3. General Protocol for Deprotection of a Diethyl Acetal
This protocol describes the regeneration of the aldehyde from its diethyl acetal.
Materials:
-
Diethyl acetal-protected substrate
-
Acetone-water or THF-water mixture
-
Acid catalyst (e.g., dilute HCl, acetic acid, or PPTS)
Procedure:
-
Dissolve the diethyl acetal in a mixture of an organic solvent (like acetone or THF) and water.
-
Add a catalytic amount of a suitable acid.
-
Stir the mixture at room temperature. The progress of the deprotection can be monitored by TLC or GC.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the deprotected aldehyde as needed.
Reaction Mechanisms
4.1. Mechanism of Acetal Formation (Acid-Catalyzed)
The formation of a diethyl acetal from an aldehyde and ethanol proceeds through a series of equilibrium steps, catalyzed by an acid.
Caption: Step-wise mechanism of acid-catalyzed diethyl acetal formation.
4.2. Mechanism of Acetal Hydrolysis (Deprotection)
The deprotection is essentially the reverse of the formation mechanism, initiated by the protonation of one of the acetal oxygens.
Conclusion
While this compound is predominantly utilized in the fragrance industry, its chemical nature as a diethyl acetal makes it a representative compound for understanding the principles of carbonyl protection in multi-step organic synthesis. The protocols and workflows provided herein offer a foundational guide for researchers and professionals in the field of drug development and organic chemistry to effectively utilize diethyl acetals as protecting groups for aldehydes, enabling more complex and selective chemical transformations.
References
- 1. Hexanal Diethyl Acetal | 3658-93-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. deascal.com [deascal.com]
- 3. Hexane, 1,1-diethoxy- | C10H22O2 | CID 77224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hexane, 1,1-diethoxy- [webbook.nist.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. 1,1-Diethoxyethane - Wikipedia [en.wikipedia.org]
- 10. HEXALDEHYDE DIETHYL ACETAL | 3658-93-3 [chemicalbook.com]
- 11. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for the Synthesis of 1,1-Diethoxyhexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the synthesis of 1,1-diethoxyhexane, also known as hexanal diethyl acetal. The protocol outlines the acid-catalyzed acetalization of hexanal with ethanol. This method is a standard procedure for the protection of aldehyde functional groups in organic synthesis. The application note includes information on reaction conditions, purification, and characterization of the final product.
Introduction
This compound is a valuable organic compound used in the fragrance and flavor industry and as an intermediate in various chemical syntheses.[1][2] It is formed through the reaction of hexanal with two equivalents of ethanol in the presence of an acid catalyst. This reaction, known as acetalization, is a reversible nucleophilic addition to the carbonyl group of the aldehyde. The formation of the stable acetal protects the aldehyde from undesired reactions under neutral or basic conditions. The protecting group can be readily removed by acid-catalyzed hydrolysis to regenerate the original aldehyde.
Reaction Scheme
The synthesis of this compound proceeds via the acid-catalyzed reaction of hexanal with ethanol. The reaction mechanism involves the initial protonation of the carbonyl oxygen of hexanal, followed by nucleophilic attack of ethanol to form a hemiacetal intermediate. Subsequent protonation of the hydroxyl group of the hemiacetal and elimination of a water molecule leads to the formation of a resonance-stabilized carbocation. Finally, a second molecule of ethanol attacks the carbocation, and after deprotonation, the this compound is formed.
Caption: Acid-catalyzed synthesis of this compound from hexanal and ethanol.
Experimental Protocol
This protocol is a general guideline and can be optimized for specific laboratory conditions.
Materials:
-
Hexanal (≥98%)
-
Ethanol (anhydrous, ≥99.5%)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or other suitable acid catalyst (e.g., Amberlyst-15)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous sodium chloride solution)
-
Diethyl ether or other suitable extraction solvent
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (simple or fractional)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add hexanal (e.g., 0.1 mol, 10.02 g).
-
Add a three-fold molar excess of anhydrous ethanol (e.g., 0.3 mol, 13.82 g, 17.5 mL).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 1-2 mol%, 0.19-0.38 g).
-
Reaction: Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected or by analytical techniques such as TLC or GC. The reaction is typically complete when the theoretical amount of water has been collected.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and remove the excess ethanol and extraction solvent using a rotary evaporator.
-
Purify the crude product by distillation under reduced pressure to obtain pure this compound.
Data Presentation
| Parameter | Value |
| Reactants | |
| Hexanal | 1.0 eq. |
| Ethanol | 3.0 eq. |
| Catalyst | |
| p-Toluenesulfonic acid | 1-2 mol% |
| Reaction Conditions | |
| Temperature | Reflux (approx. 80-90 °C) |
| Reaction Time | 2-4 hours (monitor for completion) |
| Product | |
| Yield | >90% (typical) |
| Boiling Point | 189 °C at 760 mmHg; 90 °C at 30 mmHg[1] |
| Density | 0.843 g/cm³[3] |
| Refractive Index (20 °C) | 1.415[3] |
Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃):
-
δ ~4.4 ppm (t, 1H, -CH(OEt)₂)
-
δ ~3.4-3.6 ppm (m, 4H, -OCH₂CH₃)
-
δ ~1.5-1.6 ppm (m, 2H, -CH₂CH(OEt)₂)
-
δ ~1.2-1.4 ppm (m, 6H, hexyl chain)
-
δ ~1.1-1.2 ppm (t, 6H, -OCH₂CH₃)
-
δ ~0.9 ppm (t, 3H, hexyl -CH₃)
-
-
¹³C NMR (CDCl₃):
-
δ ~102 ppm (-CH(OEt)₂)
-
δ ~60-62 ppm (-OCH₂CH₃)
-
δ ~32-34 ppm (-CH₂CH(OEt)₂)
-
δ ~31 ppm (hexyl chain)
-
δ ~25 ppm (hexyl chain)
-
δ ~22 ppm (hexyl chain)
-
δ ~15 ppm (-OCH₂CH₃)
-
δ ~14 ppm (hexyl -CH₃)
-
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Hexanal and ethanol are flammable liquids. All operations should be performed in a well-ventilated fume hood, away from ignition sources.
-
Acid catalysts are corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.
Conclusion
The synthesis of this compound can be achieved with high efficiency through the acid-catalyzed acetalization of hexanal with ethanol. The use of a Dean-Stark trap to remove the water by-product drives the reaction to completion. The final product can be readily purified by distillation. This protocol provides a reliable method for the preparation of this important chemical for various applications in research and industry.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1-Diethoxyhexane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-diethoxyhexane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
| Problem/Question | Potential Cause | Recommended Solution |
| Q1: Why is the reaction yield of this compound consistently low or non-existent? | 1. Ineffective Water Removal: Water is a byproduct of the reaction, and its presence shifts the equilibrium back towards the reactants (hexanal and ethanol).[1][2][3] 2. Catalyst Issues: The acid catalyst may be inactive, used in insufficient quantity, or neutralized.[4][5] 3. Purity of Reactants: The hexanal starting material may be stabilized with a basic compound (e.g., potassium carbonate), which neutralizes the acid catalyst.[4] Commercial ethanol may contain significant amounts of water. | 1. Implement efficient water removal: Use a Dean-Stark apparatus with an azeotropic solvent like toluene to continuously remove water.[4] Alternatively, add 4Å molecular sieves to the reaction mixture. 2. Verify Catalyst: Use a fresh, appropriate acid catalyst such as p-toluenesulfonic acid (p-TSA), sulfuric acid, or an acidic resin like Amberlyst-15.[1][4] Ensure the catalytic amount is appropriate (typically 0.1-1 mol%). 3. Check Reactant Purity: If possible, distill the hexanal before use. Use anhydrous ethanol to minimize water introduction. |
| Q2: The reaction starts but then stalls, with incomplete conversion of hexanal. What could be the issue? | 1. Accumulation of Water: As the reaction proceeds, the concentration of water increases, which can inhibit the catalyst and slow down or stop the forward reaction.[1] 2. Insufficient Catalyst: The initial amount of catalyst may not be enough to drive the reaction to completion, especially if there are basic impurities. | 1. Improve Water Removal: Ensure the Dean-Stark trap is functioning correctly and that the solvent is refluxing at the appropriate temperature to form the azeotrope with water.[4] If using molecular sieves, ensure they are activated and used in sufficient quantity. 2. Add More Catalyst: In some cases, a careful additional charge of the acid catalyst may restart the reaction. Monitor the reaction closely by TLC or GC after the addition. |
| Q3: During workup, I am losing a significant amount of the this compound product. Why? | 1. Hydrolysis of the Acetal: Acetals are unstable in the presence of aqueous acid.[3][5] Washing the organic layer with an acidic aqueous solution can hydrolyze the product back to hexanal and ethanol. 2. Emulsion Formation: Impurities or vigorous shaking during the workup can lead to the formation of stable emulsions, trapping the product. | 1. Neutralize Before Workup: Before adding water, cool the reaction mixture and neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution or triethylamine. 2. Gentle Extraction: Use gentle inversions instead of vigorous shaking during extractions. To break emulsions, adding a small amount of brine (saturated NaCl solution) can be effective. |
| Q4: My final product is contaminated with a significant amount of unreacted hexanal. How can I improve purity? | 1. Incomplete Reaction: The reaction may not have been allowed to proceed to completion. 2. Inefficient Purification: Simple distillation may not be sufficient to separate this compound from hexanal, especially if their boiling points are close. | 1. Drive the Reaction to Completion: Use a larger excess of ethanol and ensure efficient water removal to push the equilibrium towards the product side.[2][3] Increase the reaction time and monitor by TLC or GC until the hexanal spot/peak disappears. 2. Purification Strategy: After the basic workup, a careful fractional distillation is recommended for purification. Alternatively, unreacted aldehyde can be removed by washing with a sodium bisulfite solution. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
The synthesis is an acid-catalyzed nucleophilic addition-elimination reaction. The key steps are:
-
Protonation of the hexanal carbonyl group by the acid catalyst, which increases its electrophilicity.
-
Nucleophilic attack by one molecule of ethanol on the protonated carbonyl carbon to form a hemiacetal intermediate.[3][6]
-
Protonation of the hemiacetal's hydroxyl group, followed by the elimination of a water molecule to form a resonance-stabilized oxonium ion.
-
Attack by a second molecule of ethanol on the oxonium ion.
-
Deprotonation to yield the final product, this compound, and regeneration of the acid catalyst.[6]
Q2: Which acid catalyst is best for this synthesis?
Both homogeneous catalysts like p-toluenesulfonic acid (p-TSA) and sulfuric acid, and heterogeneous catalysts like acidic ion-exchange resins (e.g., Amberlyst-15) are effective.[1][7] Heterogeneous catalysts offer the advantage of easier removal from the reaction mixture post-reaction. The choice often depends on the scale of the reaction and the desired workup procedure.
Q3: Why is it necessary to remove water from the reaction?
The formation of this compound is a reversible equilibrium reaction.[3] Water is a product of this reaction. According to Le Châtelier's principle, the removal of a product (water) will shift the equilibrium to the right, favoring the formation of more acetal and thus increasing the overall yield.[2]
Q4: Can I use other alcohols besides ethanol?
Yes, other alcohols can be used to form different acetals of hexanal. However, using a different alcohol will result in a product other than this compound. The reactivity of the alcohol can influence the reaction rate.
Q5: How can I monitor the progress of the reaction?
The reaction progress can be conveniently monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the hexanal starting material and the appearance of the this compound product.
Experimental Protocol: Synthesis of this compound
This protocol is a representative method for the synthesis of this compound.
Materials:
-
Hexanal
-
Anhydrous Ethanol (excess, e.g., 3-4 equivalents)
-
Toluene
-
p-Toluenesulfonic acid (p-TSA, catalytic amount, ~0.5 mol%)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stir bar.
-
To the flask, add hexanal, a 3-4 fold molar excess of anhydrous ethanol, and toluene (as the azeotropic solvent).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TSA).
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected in the trap, and TLC/GC analysis indicates the complete consumption of hexanal.
-
Cool the reaction mixture to room temperature.
-
Carefully add saturated sodium bicarbonate solution to neutralize the p-TSA catalyst.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude product by fractional distillation under reduced pressure to obtain pure this compound.
Visualizations
Reaction Pathway
Caption: Acid-catalyzed formation of this compound from hexanal.
Experimental Workflow
Caption: General workflow for this compound synthesis and purification.
Troubleshooting Logic
References
- 1. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 2. google.com [google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Formation of 1,1-Diethoxyhexane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,1-diethoxyhexane.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the formation of this compound?
A1: The formation of this compound is an acid-catalyzed nucleophilic addition reaction. In this process, hexanal reacts with two equivalents of ethanol in the presence of an acid catalyst to form the desired acetal, with the elimination of one equivalent of water.
Q2: What are the most common side reactions observed during the synthesis of this compound?
A2: The two primary side reactions are:
-
Aldol self-condensation of hexanal: Under acidic conditions, two molecules of hexanal can react to form 2-butyl-2-octenal and water.
-
Dehydration of ethanol: At elevated temperatures, the acid catalyst can promote the dehydration of ethanol to form diethyl ether.
Q3: Why is it crucial to remove water from the reaction mixture?
A3: The formation of this compound is a reversible reaction. Water is a product of this reaction, and its presence can shift the equilibrium back towards the starting materials (hexanal and ethanol), thus reducing the yield of the desired acetal. Continuous removal of water is therefore essential to drive the reaction to completion.
Q4: What types of acid catalysts are suitable for this reaction?
A4: A variety of acid catalysts can be used, including homogeneous catalysts like p-toluenesulfonic acid (p-TSA) and sulfuric acid, as well as heterogeneous solid acid catalysts such as Amberlyst-15.[1][2] Solid acid catalysts are often preferred as they are easily separated from the reaction mixture, simplifying the workup process and allowing for catalyst recycling.[1][2]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography with Flame Ionization Detection (GC-FID). These methods allow for the quantification of the starting materials (hexanal, ethanol), the desired product (this compound), and the major side products (2-butyl-2-octenal, diethyl ether).
Troubleshooting Guide
Issue 1: Low yield of this compound.
-
Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
-
Answer: Low yields are often attributed to several factors:
-
Incomplete reaction: The acetalization is an equilibrium process. To drive the reaction towards the product, ensure efficient removal of water using a Dean-Stark apparatus or molecular sieves.
-
Catalyst deactivation: The catalyst can be deactivated by impurities in the reactants or by the water produced during the reaction. Ensure the use of dry ethanol and consider regenerating or using fresh catalyst. With solid acid catalysts like Amberlyst-15, pre-washing and drying the resin can improve its activity.
-
Suboptimal reactant ratio: An excess of ethanol is typically used to favor the formation of the acetal. A molar ratio of ethanol to hexanal of at least 4:1 is recommended.
-
Insufficient reaction time: Monitor the reaction by GC to ensure it has reached completion.
-
Issue 2: Presence of a high-boiling impurity in the product.
-
Question: I am observing a significant high-boiling point impurity in my final product, as indicated by GC analysis. What is this impurity and how can I prevent its formation?
-
Answer: A common high-boiling impurity is 2-butyl-2-octenal , the product of the acid-catalyzed self-condensation of hexanal. To minimize its formation:
-
Control the reaction temperature: Lowering the reaction temperature can disfavor the aldol condensation reaction, which typically requires more energy for activation.
-
Maintain a high excess of ethanol: A large excess of ethanol will increase the probability of hexanal reacting with ethanol rather than with another molecule of hexanal.
-
Choose a milder catalyst: A highly acidic catalyst can promote self-condensation. Using a milder solid acid catalyst might be beneficial.
-
Issue 3: Presence of a low-boiling impurity in the product.
-
Question: My purified product is contaminated with a low-boiling point compound. What could it be and how do I avoid it?
-
Answer: The most likely low-boiling impurity is diethyl ether , formed from the acid-catalyzed dehydration of ethanol. To prevent its formation:
-
Avoid excessive temperatures: The dehydration of ethanol is favored at higher temperatures (typically above 140°C). Maintain the reaction temperature at the reflux temperature of the solvent (if used) or just high enough to ensure a reasonable reaction rate and efficient water removal.
-
Use a less acidic catalyst: Stronger acids are more prone to catalyzing the dehydration of ethanol.
-
Issue 4: Difficulty in purifying the final product.
-
Question: I am having trouble purifying this compound from the reaction mixture. What is an effective purification strategy?
-
Answer:
-
Neutralize the acid catalyst: After the reaction is complete, cool the mixture and neutralize the acid catalyst. For homogeneous catalysts, a weak base like sodium bicarbonate solution can be used. For solid catalysts, simply filter them off.
-
Aqueous workup: Wash the organic layer with water or brine to remove any remaining water-soluble impurities and the neutralized catalyst.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Fractional distillation: Purify the this compound by fractional distillation under reduced pressure. This is crucial to separate the product from unreacted hexanal, ethanol, and the high-boiling aldol condensation product.
-
Data Presentation
The following table summarizes the expected impact of key reaction parameters on the yield of this compound and the formation of major side products.
| Parameter | Condition | Expected this compound Yield | Formation of 2-butyl-2-octenal | Formation of Diethyl Ether |
| Catalyst | p-TSA (homogeneous) | Good to High | Moderate | Moderate to High (temp. dependent) |
| Amberlyst-15 (heterogeneous) | High (>90%)[1] | Low to Moderate | Low to Moderate (temp. dependent) | |
| Temperature | Moderate (e.g., 60-80°C) | Optimal | Low | Low |
| High (>100°C) | May decrease due to side reactions | Increases | Significantly increases | |
| Ethanol:Hexanal Ratio | 2:1 | Moderate | Higher | Low |
| >4:1 | High | Lower | Low | |
| Water Removal | Inefficient | Low | - | - |
| Efficient (e.g., Dean-Stark) | High | - | - |
Experimental Protocols
Optimized Synthesis of this compound using a Solid Acid Catalyst
This protocol is designed to maximize the yield of this compound while minimizing the formation of side products.
Materials:
-
Hexanal (freshly distilled)
-
Ethanol (anhydrous)
-
Amberlyst-15 (pre-washed with ethanol and dried)
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Anhydrous magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine solution
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser.
-
Charging Reactants: To the flask, add hexanal (1.0 eq.), anhydrous ethanol (4.0 eq.), and Amberlyst-15 (10% by weight of hexanal). Add toluene to fill the Dean-Stark trap and to a suitable concentration in the reaction flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with the solvent. Continue the reaction until no more water is collected. Monitor the reaction progress by GC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the Amberlyst-15 catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Analysis:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.
-
The GC-MS analysis of the crude reaction mixture can be used to quantify the yield of this compound and the percentage of side products formed.
Mandatory Visualization
References
Preventing hydrolysis of 1,1-Diethoxyhexane during workup
Here is the technical support center you requested.
This guide provides troubleshooting advice and detailed protocols to prevent the hydrolysis of 1,1-diethoxyhexane and other acid-sensitive acetals during reaction workup.
Troubleshooting Guide & FAQs
This section addresses common issues encountered by researchers working with acetals.
Q1: Why did my this compound decompose into hexanal during the aqueous workup?
A: The most probable cause is exposure to acidic conditions. Acetals, including this compound, are stable in neutral to strongly basic environments but hydrolyze rapidly in the presence of acid, especially aqueous acid.[1][2][3] The workup procedure is a common step where acidic reagents are inadvertently introduced.
Q2: What are the common sources of acid during a reaction workup?
A: Acidic conditions can arise from several sources, often unintentionally:
-
Acidic Quenching Reagents: Using solutions like dilute HCl, or even saturated ammonium chloride (NH₄Cl), which is slightly acidic, to quench a reaction.
-
Acidic Byproducts: The reaction itself may produce acidic byproducts that lower the pH of the mixture.
-
Carryover of Acid Catalysts: If the reaction was acid-catalyzed, residual acid can trigger hydrolysis during the addition of water.
-
"Wet" Solvents: Using solvents that contain dissolved acidic impurities (e.g., CO₂ in water forming carbonic acid).
Q3: How can I safely quench a reaction containing an acetal?
A: To "quench" or deactivate reactive reagents, you must use a neutral or basic solution.[4][5] Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to the reaction mixture. This will neutralize any acid present and ensure the aqueous layer remains basic, thereby protecting the acetal.[4][6]
Q4: What is the impact of pH on the stability of an acetal?
A: The pH has a dramatic effect on the rate of acetal hydrolysis. The stability of acetals decreases exponentially as the pH drops. They are highly stable at a pH of 7 or greater.[7] The data below, adapted from a study on substituted benzylidene acetals, illustrates how a seemingly small change in acidity can alter the compound's half-life by several orders of magnitude.[1][2]
| Condition | pH Level | Illustrative Half-Life | Relative Rate of Hydrolysis |
| Mildly Acidic (Buffer) | 5.0 | ~425 hours | 1x (Baseline) |
| Moderately Acidic (TFA) | < 5.0 | ~5 minutes | ~5,000x faster |
| Strongly Acidic (TFA) | << 5.0 | ~4 minutes | ~30,000x faster |
Table 1: Illustrative comparison of acetal stability under different acidic conditions. Data is conceptualized from reported trends to demonstrate the principle.[1][2]
Q5: Are there any alternatives to a standard aqueous wash?
A: If your compound is particularly sensitive, you can use a "dry" workup. This involves removing the solvent under reduced pressure and then purifying the crude residue directly via column chromatography. Alternatively, filtering the reaction mixture through a plug of a basic solid like potassium carbonate or basic alumina can neutralize acid and remove some impurities before solvent evaporation.
Mechanistic Insights & Visual Guides
Understanding the mechanism of hydrolysis highlights the critical role of acid and informs the preventative strategy.
Diagram 1: Acid-catalyzed hydrolysis of this compound.
Diagram 2: Recommended workflow for isolating acetals.
Experimental Protocols
Follow this detailed procedure for a safe and effective workup that preserves the acetal functional group.
Protocol 2.1: Recommended Non-Acidic Aqueous Workup
Objective: To isolate this compound from a reaction mixture while preventing its acid-catalyzed hydrolysis.
Materials:
-
Crude reaction mixture in an organic solvent.
-
Separatory funnel.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Brine (saturated aqueous NaCl solution).[6]
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Erlenmeyer flask.
-
Rotary evaporator.
Procedure:
-
Quench the Reaction:
-
Cool the reaction mixture in an ice bath to control any potential exotherm.
-
Slowly and carefully add saturated aqueous NaHCO₃ solution to the reaction flask with stirring. Add in portions until gas evolution (if any) ceases. This step neutralizes any residual acid and deactivates many reactive reagents.
-
-
Liquid-Liquid Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel. If the reaction solvent is water-miscible (like THF or ethanol), dilute the mixture with a water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Add an additional volume of saturated aqueous NaHCO₃ solution to the separatory funnel.
-
Stopper the funnel, invert it, and vent frequently to release any pressure. Shake gently at first, then more vigorously for 30-60 seconds.
-
Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
-
Brine Wash:
-
Drying the Organic Layer:
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a scoop of anhydrous sodium sulfate (Na₂SO₄). Swirl the flask. Continue adding the drying agent in small portions until some of it no longer clumps together and flows freely, indicating that all the water has been absorbed.[6]
-
-
Isolation of the Product:
-
Filter the dried organic solution through a cotton plug or filter paper into a pre-weighed round-bottom flask to remove the drying agent.
-
Remove the organic solvent using a rotary evaporator. The remaining residue is your crude this compound, which can be further purified if necessary.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Work-up - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
Technical Support Center: Optimizing 1,1-Diethoxyhexane Deprotection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the deprotection of 1,1-diethoxyhexane to yield hexanal.
Troubleshooting Guide
This guide addresses common issues encountered during the deprotection of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Insufficient Acid Catalyst: The concentration or strength of the acid catalyst may be too low to effectively promote hydrolysis.[1][2] | - Increase the catalyst loading incrementally.- Switch to a stronger acid catalyst (e.g., from acetic acid to hydrochloric acid).- Consider using a Lewis acid catalyst for milder conditions. |
| Low Reaction Temperature: The reaction may be too slow at the current temperature. | - Gradually increase the reaction temperature while monitoring for side product formation. | |
| Insufficient Water: Water is a necessary reagent for the hydrolysis of the acetal.[1] | - Ensure the reaction medium contains a sufficient amount of water. For non-aqueous solvents, add a controlled amount of water. | |
| Poor Substrate Solubility: this compound may not be fully dissolved in the reaction medium. | - Choose a solvent system in which the substrate is fully soluble.- A co-solvent system (e.g., THF/water, dioxane/water) can be employed. | |
| Formation of Side Products | Excessively Strong Acid or High Concentration: Harsh acidic conditions can lead to side reactions of the product aldehyde, such as aldol condensation or polymerization. | - Reduce the concentration of the acid catalyst.- Use a milder acid catalyst (e.g., pyridinium p-toluenesulfonate (PPTS)).- Employ a solid-supported acid catalyst for easier removal and potentially milder conditions. |
| High Reaction Temperature: Elevated temperatures can promote side reactions. | - Lower the reaction temperature and extend the reaction time if necessary. | |
| Prolonged Reaction Time: Leaving the reaction for an extended period after completion can lead to product degradation. | - Monitor the reaction progress using techniques like TLC or GC and quench the reaction upon completion. | |
| Incomplete Reaction | Equilibrium Has Been Reached: Acetal hydrolysis is a reversible reaction.[1] | - Remove one of the products (ethanol or hexanal) from the reaction mixture if feasible (e.g., by distillation under reduced pressure) to drive the equilibrium towards the product. |
| Catalyst Deactivation: The catalyst may have been neutralized or deactivated. | - Add a fresh portion of the catalyst. | |
| Difficulty in Product Isolation | Emulsion Formation During Workup: The presence of both organic and aqueous phases can lead to emulsions. | - Add a saturated brine solution during the aqueous workup to break the emulsion. |
| Product Volatility: Hexanal is a relatively volatile aldehyde. | - Use a rotary evaporator at a controlled temperature and reduced pressure to remove the solvent.- Consider in-situ use of the product for the next reaction step if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the deprotection of this compound?
A1: The deprotection of this compound, an acetal, proceeds via acid-catalyzed hydrolysis. The reaction mechanism involves the protonation of one of the ethoxy groups by an acid catalyst, followed by the elimination of ethanol to form a resonance-stabilized oxonium ion. A molecule of water then attacks the electrophilic carbon of the oxonium ion. Subsequent deprotonation and elimination of the second molecule of ethanol yield the final product, hexanal.[1]
Q2: What types of acid catalysts can be used for this deprotection?
A2: A variety of Brønsted and Lewis acids can be employed. Common Brønsted acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and pyridinium p-toluenesulfonate (PPTS).[1][2] Lewis acids such as iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), and cerium(III) chloride (CeCl₃) can also be effective, often under milder conditions.[3]
Q3: How does pH affect the deprotection reaction?
A3: The rate of acetal hydrolysis is highly dependent on the pH of the reaction medium. The reaction is significantly faster under acidic conditions. In neutral or basic media, acetals like this compound are generally stable.[4] Therefore, maintaining an acidic pH is crucial for the deprotection to proceed at a reasonable rate.
Q4: What are the recommended reaction temperatures?
A4: The optimal reaction temperature depends on the strength of the acid catalyst and the desired reaction time. For strong acids, the reaction may proceed at room temperature. For milder catalysts, gentle heating (e.g., 40-60 °C) may be required to achieve a reasonable reaction rate. It is important to monitor the reaction to avoid side product formation at higher temperatures.
Q5: Are there any non-acidic methods for acetal deprotection?
A5: While acid-catalyzed hydrolysis is the most common method, some alternative approaches exist. For instance, electrochemical deprotection under neutral conditions has been reported for various acetals.[5] However, these methods are generally less common and may require specialized equipment.
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Deprotection of this compound
-
Dissolve Substrate: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., acetone, tetrahydrofuran, or a mixture with water). The concentration is typically in the range of 0.1-0.5 M.
-
Add Catalyst: To the stirred solution, add the acid catalyst (e.g., 1 M HCl, 0.1-0.5 equivalents; or p-TsOH, 0.1 equivalents).
-
Monitor Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude hexanal.
-
Purification: If necessary, purify the crude product by distillation.
Protocol 2: Deprotection using a Solid-Supported Acid Catalyst
-
Prepare Slurry: In a round-bottom flask, prepare a slurry of a solid-supported acid catalyst (e.g., Amberlyst-15 or silica-supported sulfuric acid) in a suitable solvent.
-
Add Substrate: Add this compound to the slurry.
-
Reaction: Stir the mixture at the desired temperature and monitor the reaction progress.
-
Catalyst Removal: Upon completion, filter off the solid catalyst and wash it with the reaction solvent.
-
Workup and Isolation: The filtrate containing the product can be further purified by distillation after solvent removal. This method simplifies the workup as a neutralization step is often not required.
Visualizations
Caption: Experimental workflow for the deprotection of this compound.
Caption: Troubleshooting logic for low-yield deprotection reactions.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Dimethyl Acetals [organic-chemistry.org]
- 3. scispace.com [scispace.com]
- 4. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting low conversion in 1,1-Diethoxyhexane synthesis
Welcome to the technical support center for the synthesis of 1,1-diethoxyhexane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The synthesis of this compound is an acid-catalyzed nucleophilic addition reaction. It involves the reaction of hexanal with two equivalents of ethanol to form a diethyl acetal. The reaction proceeds through a hemiacetal intermediate.[1][2][3][4]
Q2: Why is an acid catalyst necessary for this reaction?
A2: Ethanol is a weak nucleophile. An acid catalyst is required to protonate the carbonyl oxygen of hexanal, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by ethanol.[1][3][5] The reaction will not proceed at a practical rate under neutral or basic conditions.[2]
Q3: What is the significance of removing water from the reaction mixture?
A3: The formation of this compound is a reversible equilibrium reaction that produces water as a byproduct.[1][2] According to Le Chatelier's principle, removing water from the reaction mixture will shift the equilibrium towards the formation of the acetal product, thereby increasing the conversion and yield.[1][3][5]
Q4: What are some common methods for water removal in this synthesis?
A4: Common laboratory techniques for removing water from the reaction include the use of a Dean-Stark apparatus, which azeotropically removes water as it is formed, or the addition of dehydrating agents like molecular sieves to the reaction mixture.[1][3]
Q5: Can I use an excess of ethanol to improve the conversion rate?
A5: Yes, using an excess of ethanol can also help to drive the equilibrium towards the product side, favoring the formation of this compound.[2][4] This is another application of Le Chatelier's principle.
Troubleshooting Guide for Low Conversion
Low conversion is a common issue in the synthesis of this compound. The following guide provides a structured approach to identifying and resolving the root cause of poor yields.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion in this compound synthesis.
Detailed Troubleshooting Steps
Issue 1: Inadequate Acid Catalysis
-
Symptom: The reaction is very slow or does not proceed at all.
-
Cause: The absence or insufficient amount of an acid catalyst means the carbonyl group of hexanal is not activated for nucleophilic attack.
-
Solution:
-
Ensure an appropriate acid catalyst is used. Common choices include para-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or acidic ion-exchange resins.[6]
-
Optimize the catalyst loading. Typically, a catalytic amount is sufficient.
-
Issue 2: Presence of Water
-
Symptom: The reaction stalls at a low conversion, or the yield is poor despite the presence of a catalyst.
-
Cause: The presence of water in the reaction mixture, either from wet reagents or as a byproduct, shifts the equilibrium back towards the starting materials.
-
Solution:
Issue 3: Sub-optimal Reaction Conditions
-
Symptom: Low conversion despite using a catalyst and removing water.
-
Cause: Reaction parameters such as temperature and reactant ratio may not be optimal.
-
Solution:
-
Temperature: Gently heating the reaction can increase the reaction rate and aid in the azeotropic removal of water.
-
Stoichiometry: Use an excess of ethanol (e.g., 2 to 5 equivalents or as the solvent) to shift the equilibrium towards the product.[2]
-
Data Presentation
Table 1: Impact of Key Parameters on this compound Synthesis Conversion
| Parameter | Condition | Expected Impact on Conversion | Rationale |
| Acid Catalyst | Absent | Very Low / No Reaction | Carbonyl group of hexanal is not sufficiently electrophilic for attack by ethanol.[3] |
| Present (Catalytic Amount) | High | Protonation of the carbonyl oxygen activates the aldehyde.[1][5] | |
| Water | Present (Not Removed) | Low | Equilibrium favors the reactants (hydrolysis of the acetal).[1][2] |
| Actively Removed | High | Equilibrium is driven towards the product (acetal formation).[3][5] | |
| Ethanol Stoichiometry | 2 Equivalents | Moderate to High | Sufficient for stoichiometric reaction. |
| Large Excess | High | Shifts the equilibrium towards the product.[2][4] | |
| Temperature | Room Temperature | Low to Moderate | Reaction may be slow. |
| Reflux | High | Increases reaction rate and efficiency of water removal with a Dean-Stark trap. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Hexanal
-
Anhydrous Ethanol
-
para-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Solvent (e.g., toluene or benzene for azeotropic removal of water)
-
Drying agent (e.g., anhydrous sodium sulfate)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Reagents: To the flask, add hexanal (1 equivalent), a solvent such as toluene, and an excess of anhydrous ethanol (at least 2.2 equivalents).
-
Catalyst: Add a catalytic amount of p-TsOH (e.g., 0.01-0.05 equivalents).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue the reaction until no more water is collected.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation to obtain pure this compound.
Mechanism of Acetal Formation
Caption: The acid-catalyzed mechanism for the formation of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Addition of Alcohols - Hemiacetals and Acetals | OpenOChem Learn [learn.openochem.org]
- 5. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,1-Diethoxyhexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of ethanol impurities from 1,1-diethoxyhexane. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove ethanol from this compound?
A1: Ethanol is often a starting material or a byproduct in the synthesis of this compound. Its presence as an impurity can interfere with subsequent reactions, alter product specifications, and affect the performance of this compound in its intended application, such as in fragrance formulations or as a specialty solvent. For drug development professionals, high purity of all reagents is critical to ensure the safety and efficacy of the final product.
Q2: What are the most common methods for removing ethanol from this compound?
A2: The most common laboratory-scale methods include:
-
Fractional Distillation: Effective when there is a sufficient difference in the boiling points of the two components.
-
Use of Molecular Sieves: A convenient method for removing small amounts of ethanol, especially for achieving very low final concentrations.
-
Liquid-Liquid Extraction: Utilizes the differential solubility of ethanol in an immiscible solvent, typically water.
-
Azeotropic and Extractive Distillation: More complex distillation techniques that may be necessary if an azeotrope is formed.
Q3: How do I choose the best purification method for my experiment?
A3: The choice of method depends on several factors:
-
Initial concentration of ethanol: For high concentrations, distillation is often the most practical first step. For trace amounts, molecular sieves are highly effective.
-
Required purity of this compound: To achieve ultra-high purity, a combination of methods may be necessary (e.g., distillation followed by treatment with molecular sieves).
-
Scale of the experiment: Distillation is scalable, while molecular sieves are more suited for laboratory-scale purifications.
-
Available equipment: The choice will be dictated by the availability of distillation apparatus, separatory funnels, or suitable desiccants.
Q4: Can I use other desiccants besides molecular sieves?
A4: While other desiccants like anhydrous sodium sulfate or magnesium sulfate can remove water, they are not effective for removing ethanol. 3A molecular sieves are specifically recommended because their pore size is small enough to trap smaller ethanol molecules while excluding the larger this compound molecules.[1]
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation | Inefficient column packing. | Ensure the fractionating column is packed uniformly to provide a large surface area for condensation and re-vaporization. |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. A slow, steady distillation rate is key.[2] | |
| Insufficient column length. | Use a longer fractionating column to increase the number of theoretical plates, which enhances separation efficiency. | |
| Temperature Fluctuations at the Still Head | Uneven heating. | Use a heating mantle with a stirrer to ensure smooth and even boiling. |
| Drafts in the laboratory. | Wrap the distillation column with glass wool or aluminum foil to insulate it from temperature changes in the surrounding environment.[2] | |
| Product Contamination | "Bumping" of the liquid in the distillation flask. | Use boiling chips or a magnetic stirrer to promote smooth boiling. Do not overfill the distillation flask (ideally, it should be half to two-thirds full). |
| Carryover of less volatile components. | Ensure the distillation rate is slow and steady. Check that the thermometer bulb is correctly positioned at the level of the side arm leading to the condenser. |
Use of Molecular Sieves
| Problem | Possible Cause(s) | Solution(s) |
| Incomplete Removal of Ethanol | Insufficient amount of molecular sieves. | Use a sufficient quantity of molecular sieves, typically 10-20% of the weight of the solvent. |
| Molecular sieves are not activated. | Activate the molecular sieves by heating them in an oven at a high temperature (e.g., 250-300°C) under a stream of inert gas or under vacuum to remove any adsorbed water. | |
| Insufficient contact time. | Allow the this compound to stand over the molecular sieves for an adequate period, with occasional swirling. For larger volumes, stirring may be necessary. | |
| Cloudy Product | Fine particles from the molecular sieves. | Decant the purified liquid carefully, or filter it through a fine filter paper or a syringe filter to remove any suspended particles. |
| No Improvement in Purity | Incorrect type of molecular sieves used. | Ensure you are using 3A molecular sieves, as the pore size is critical for selectively adsorbing ethanol. |
Liquid-Liquid Extraction
| Problem | Possible Cause(s) | Solution(s) |
| Emulsion Formation | Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of shaking vigorously. |
| Add a small amount of brine (saturated NaCl solution) to help break the emulsion. | ||
| Incomplete Phase Separation | Similar densities of the two phases. | Allow the mixture to stand for a longer period. If separation is still poor, adding a small amount of a different solvent might help alter the densities. |
| Ethanol Still Present in the Organic Layer | Insufficient number of extractions. | Perform multiple extractions with smaller volumes of water rather than a single extraction with a large volume. This is a more efficient way to remove the ethanol.[3] |
| Inefficient mixing of the layers. | Ensure thorough but gentle mixing of the two phases to maximize the surface area for mass transfer. |
Quantitative Data Presentation
Table 1: Physical Properties of this compound and Ethanol
| Property | This compound | Ethanol |
| Molecular Formula | C₁₀H₂₂O₂ | C₂H₅OH |
| Molar Mass | 174.28 g/mol | 46.07 g/mol |
| Boiling Point | 189 °C | 78.37 °C |
| Density | 0.843 g/cm³ | 0.789 g/cm³ |
| Solubility in Water | Slightly soluble | Miscible |
Table 2: Comparison of Purification Methods for Ethanol Removal
| Method | Principle of Separation | Typical Final Purity | Advantages | Disadvantages |
| Fractional Distillation | Difference in boiling points | >99% | Scalable, effective for large quantities | Can be time-consuming, may not remove azeotropes |
| Molecular Sieves (3A) | Selective adsorption based on molecular size | >99.9% | High efficiency for trace amounts, simple procedure | Not practical for large volumes, sieves require activation |
| Liquid-Liquid Extraction | Differential solubility | ~95-99% | Simple equipment, rapid | Requires use of additional solvents, may form emulsions |
| Azeotropic Distillation | Formation of a new, lower-boiling azeotrope with an entrainer | >99.5% | Can break azeotropes | Requires a third component (entrainer), more complex setup |
| Extractive Distillation | Altering relative volatility with a solvent | >99.5% | Effective for close-boiling mixtures and azeotropes | Requires a high-boiling solvent, energy-intensive |
Experimental Protocols
Method 1: Fractional Distillation
This method is suitable for separating mixtures with a significant difference in boiling points, such as this compound (189 °C) and ethanol (78.37 °C).
Materials:
-
Mixture of this compound and ethanol
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle with a magnetic stirrer and stir bar
-
Boiling chips
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Place the this compound and ethanol mixture into the round-bottom flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Begin heating the flask gently with the heating mantle.
-
Observe the temperature on the thermometer. The vapor temperature will rise and then stabilize at the boiling point of the more volatile component (ethanol).
-
Collect the ethanol distillate in the receiving flask.
-
Continue distillation until most of the ethanol has been removed, which will be indicated by a drop in the distillation rate and a subsequent rise in the vapor temperature towards the boiling point of this compound.
-
Once the temperature begins to rise sharply, change the receiving flask to collect any intermediate fraction.
-
The purified this compound will remain in the distillation flask. It can be further purified by distilling it at its boiling point.
-
Allow the apparatus to cool completely before disassembling.
Method 2: Use of 3A Molecular Sieves
This method is ideal for removing trace to moderate amounts of ethanol from this compound.
Materials:
-
This compound containing ethanol
-
Activated 3A molecular sieves
-
Airtight flask or bottle with a screw cap or ground glass stopper
Procedure:
-
Activate the 3A molecular sieves by heating them in a laboratory oven at 250-300 °C for at least 3 hours. It is best to do this under a vacuum or in a desiccator while cooling to prevent re-adsorption of atmospheric moisture.
-
Allow the activated sieves to cool to room temperature in a desiccator.
-
Add the activated molecular sieves to the flask containing the this compound. A general guideline is to use 10-20% of the weight of the solvent.
-
Seal the flask tightly and allow it to stand for at least 24 hours at room temperature. Swirl the flask occasionally to ensure good contact between the sieves and the liquid.
-
After 24 hours, carefully decant or filter the purified this compound from the molecular sieves.
-
The purity of the this compound can be checked by gas chromatography (GC) or other appropriate analytical methods.
Method 3: Liquid-Liquid Extraction
This method takes advantage of the high solubility of ethanol in water.
Materials:
-
Mixture of this compound and ethanol
-
Deionized water
-
Separatory funnel
-
Beakers or flasks for collecting the layers
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
Place the this compound and ethanol mixture into a separatory funnel.
-
Add an equal volume of deionized water to the separatory funnel.
-
Stopper the funnel and gently invert it several times to mix the two phases. Vent the funnel periodically to release any pressure buildup. Avoid vigorous shaking to prevent the formation of an emulsion.
-
Allow the layers to separate. The upper layer will be the this compound (less dense), and the lower layer will be the aqueous phase containing the ethanol.
-
Drain the lower aqueous layer.
-
Repeat the extraction of the organic layer with fresh deionized water two or three more times to ensure complete removal of the ethanol.[3]
-
After the final extraction, drain the organic layer into a clean, dry flask.
-
Dry the this compound by adding a small amount of a drying agent like anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and let it stand for 15-20 minutes.
-
Filter or decant the dry this compound to remove the drying agent.
Visualizations
Caption: Workflow for Fractional Distillation.
Caption: Workflow for Purification with Molecular Sieves.
References
Stability of 1,1-Diethoxyhexane under acidic and basic conditions
This technical support center provides detailed information for researchers, scientists, and drug development professionals on the stability of 1,1-diethoxyhexane under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: Under what pH conditions is this compound stable?
A1: this compound is generally stable under neutral and basic conditions.[1][2] It is resistant to cleavage by bases and nucleophiles, making it a suitable protecting group for aldehydes and ketones in basic reaction environments.[3]
Q2: What happens to this compound under acidic conditions?
A2: Under acidic conditions, this compound undergoes hydrolysis, reverting to its parent aldehyde (hexanal) and alcohol (ethanol).[2][4] This reaction is catalyzed by the presence of an acid. The overall transformation is a reversible equilibrium, but in the presence of excess water, the equilibrium is driven towards the hydrolysis products.[4]
Q3: What is the mechanism of acid-catalyzed hydrolysis of this compound?
A3: The acid-catalyzed hydrolysis of an acetal like this compound proceeds through a well-established multi-step mechanism:
-
Protonation: One of the ethoxy groups is protonated by an acid catalyst (e.g., H₃O⁺), converting the ethoxy group into a good leaving group (ethanol).[3]
-
Formation of a Carbocation: The protonated ethoxy group departs as ethanol, leading to the formation of a resonance-stabilized carbocation intermediate. This step is often the rate-determining step of the reaction.[2][5]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation.
-
Deprotonation: The resulting oxonium ion is deprotonated by a water molecule to form a hemiacetal.
-
Further Protonation and Elimination: The hydroxyl group of the hemiacetal is protonated, forming a good leaving group (water). The lone pair on the remaining ethoxy group assists in eliminating the water molecule, reforming a resonance-stabilized carbocation.
-
Final Nucleophilic Attack and Deprotonation: A final attack by water, followed by deprotonation, yields the final products: hexanal and another molecule of ethanol.
Q4: What factors influence the rate of hydrolysis of this compound?
A4: The rate of hydrolysis is primarily influenced by:
-
pH: The reaction is acid-catalyzed, so a lower pH (higher acid concentration) will result in a faster hydrolysis rate.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.
-
Solvent: The polarity and protic nature of the solvent can influence the stability of the intermediates and transition states, thereby affecting the reaction rate. For instance, polar protic solvents can stabilize the carbocation intermediate.[6][7]
-
Structure of the Acetal: The stability of the carbocation intermediate plays a crucial role. For acetals in general, those that form more stable carbocations will hydrolyze faster.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected degradation of this compound in a reaction mixture. | The reaction medium is inadvertently acidic. This can be due to acidic reagents, catalysts, or impurities. | Buffer the reaction mixture to maintain a neutral or basic pH. If an acidic step is necessary, consider performing it at a lower temperature to minimize acetal hydrolysis. |
| The temperature of the reaction is too high, even under neutral or slightly acidic conditions, leading to slow decomposition over time. | If possible, run the reaction at a lower temperature. Monitor the reaction progress more frequently to determine the optimal reaction time before significant degradation occurs. | |
| Incomplete reaction when using this compound as a protecting group. | The deprotection (hydrolysis) step is not efficient. | Increase the concentration of the acid catalyst, use a stronger acid, or increase the reaction temperature for the deprotection step. Ensure sufficient water is present to drive the equilibrium towards the deprotected aldehyde.[4] |
| Formation of unexpected side products. | Under strongly acidic conditions or at high temperatures, the hydrolysis products (hexanal and ethanol) may undergo further reactions such as aldol condensation or oxidation. | Perform the hydrolysis under the mildest acidic conditions and lowest temperature that still allows for a reasonable reaction rate. Consider using a milder acid catalyst. |
| Difficulty in removing the acetal protecting group. | The chosen acidic conditions are too mild, or the reaction time is too short. | Screen different acid catalysts (e.g., p-toluenesulfonic acid, hydrochloric acid) and solvents. Increase the reaction time and/or temperature and monitor by an appropriate analytical technique (e.g., TLC, GC, NMR). |
Quantitative Stability Data
Table 1: Hydrolysis Rate Constants for Diethoxymethane in Dioxane-Water Mixtures at 40°C
| Solvent (Dioxane:Water) | Catalyst (0.1 M HCl) | Second-Order Rate Constant (k₂ in L mol⁻¹ s⁻¹) |
| 10:90 | HCl | 1.49 x 10⁻³ |
| 50:50 | HCl | 5.67 x 10⁻⁴ |
| 90:10 | HCl | 2.84 x 10⁻⁴ |
Data extrapolated from a study on the acid hydrolysis of diethoxymethane. The rate constants for this compound are expected to be in a similar range.[8]
Experimental Protocols
Protocol 1: Determination of Hydrolytic Stability of this compound under Acidic Conditions
Objective: To quantify the rate of hydrolysis of this compound at a given pH and temperature.
Materials:
-
This compound
-
Buffer solution of desired pH (e.g., pH 4, 5, 6)
-
Internal standard (e.g., a stable hydrocarbon like dodecane)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Thermostatted reaction vessel
Procedure:
-
Prepare a stock solution of this compound and the internal standard in a suitable solvent (e.g., acetonitrile).
-
Equilibrate the buffer solution to the desired temperature in the thermostatted reaction vessel.
-
Initiate the reaction by adding a known amount of the this compound stock solution to the pre-heated buffer.
-
At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.
-
Extract the organic components from the quenched aliquot with the chosen organic solvent.
-
Analyze the organic extract by GC-FID to determine the concentration of remaining this compound relative to the internal standard.
-
Plot the natural logarithm of the concentration of this compound versus time. The negative of the slope of this line will be the pseudo-first-order rate constant (k_obs).
Data Analysis: The pseudo-first-order rate constant (k_obs) can be determined from the integrated rate law for a first-order reaction: ln[A]t = -k_obs*t + ln[A]₀ where [A]t is the concentration of this compound at time t, and [A]₀ is the initial concentration.
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Workflow for determining the hydrolytic stability of this compound.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. scispace.com [scispace.com]
Technical Support Center: Synthesis of Hexanal Diethyl Acetal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of hexanal diethyl acetal.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of hexanal diethyl acetal, focusing on the identification and mitigation of byproducts.
| Issue | Potential Cause | Recommended Action |
| Low Yield of Hexanal Diethyl Acetal | Incomplete reaction: The acetalization reaction is reversible. The presence of water, an inherent byproduct, can shift the equilibrium back to the starting materials.[1] | - Ensure all reactants (hexanal, ethanol) and the solvent are anhydrous. - Use a Dean-Stark apparatus or molecular sieves to remove water as it is formed during the reaction.[2] - Increase the reaction time or temperature to drive the reaction to completion. |
| Loss of volatile starting material: Hexanal is a relatively volatile compound and can be lost if the reaction temperature is too high or the apparatus is not properly sealed. | - Maintain careful temperature control. - Ensure all joints in the reaction apparatus are well-sealed. | |
| Presence of High-Boiling Impurities | Aldol condensation: Under acidic conditions, hexanal can undergo self-condensation to form byproducts such as 2-butyl-2-octenal.[3][4][5] This is more likely to occur at higher temperatures or with prolonged reaction times. | - Maintain the lowest effective reaction temperature. - Optimize the reaction time to maximize acetal formation while minimizing aldol condensation. - Consider using a milder acid catalyst. |
| Presence of an Intermediate in the Final Product | Incomplete conversion to the acetal: The reaction proceeds through a hemiacetal intermediate. If the reaction is not driven to completion, the hemiacetal may be present in the final product.[3][5] | - Ensure a sufficient excess of ethanol is used to favor the formation of the full acetal. - Increase the reaction time and ensure efficient water removal. |
| Cloudy or Wet Product After Workup | Incomplete removal of water or aqueous reagents: Insufficient drying of the organic layer after aqueous workup. | - Perform multiple extractions with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). - Ensure the organic layer is clear before proceeding to solvent removal. |
| Acidic Product | Incomplete neutralization of the acid catalyst: Residual acid catalyst in the final product. | - Thoroughly wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) during the workup procedure until the aqueous layer is no longer acidic. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of hexanal diethyl acetal?
A1: The most common byproducts are:
-
Water: An inherent byproduct of the acetalization reaction. Its presence can limit the yield by shifting the reaction equilibrium back to the starting materials.[1]
-
Hexanal Hemiacetal: This is the intermediate formed during the reaction. Its presence in the final product indicates an incomplete reaction.[3][5]
-
2-Butyl-2-octenal: This is the product of the acid-catalyzed aldol self-condensation of hexanal.[3][4][5] Higher reaction temperatures and longer reaction times can favor its formation.
Q2: How can I minimize the formation of the aldol condensation byproduct?
A2: To minimize the formation of 2-butyl-2-octenal, you should:
-
Control the temperature: Use the lowest temperature at which the acetalization reaction proceeds at a reasonable rate.
-
Optimize reaction time: Monitor the reaction progress (e.g., by GC) to determine the point of maximum acetal formation before significant aldol condensation occurs.
-
Catalyst choice: Consider using a milder acid catalyst, which can be more selective for acetal formation over aldol condensation.
Q3: What is the role of water in this reaction, and how can I remove it?
A3: Water is a byproduct of the reaction, and its presence will inhibit the forward reaction, preventing the complete conversion of hexanal to the diethyl acetal.[1] To drive the reaction to completion, water must be removed from the reaction mixture. This is typically achieved using a Dean-Stark apparatus, which physically separates the water-immiscible solvent azeotrope, or by adding a drying agent like molecular sieves to the reaction flask.[2]
Q4: Can impurities in the starting hexanal affect the reaction?
A4: Yes, impurities in the hexanal can lead to the formation of undesired byproducts. A common impurity in aged hexanal is hexanoic acid, formed by oxidation. While the acidic nature of hexanoic acid might contribute to catalysis, it can also promote side reactions. It is recommended to use freshly distilled or high-purity hexanal for the best results.
Q5: What analytical techniques are suitable for monitoring the reaction and identifying byproducts?
A5: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for monitoring the progress of the reaction and identifying the byproducts.[3][6] By analyzing aliquots of the reaction mixture over time, you can determine the optimal reaction conditions to maximize the yield of hexanal diethyl acetal while minimizing byproduct formation.
Experimental Protocol: Synthesis of Hexanal Diethyl Acetal with Minimized Byproducts
This protocol is designed to favor the formation of hexanal diethyl acetal while minimizing the common byproducts.
Materials:
-
Hexanal (freshly distilled, >98% purity)
-
Ethanol (anhydrous)
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus, reflux condenser, and standard glassware
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add hexanal (1 equivalent), anhydrous ethanol (3 equivalents), and anhydrous toluene.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01 equivalents).
-
Heat the mixture to reflux and collect the water-toluene azeotrope in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Monitor the reaction progress by GC-MS to ensure the consumption of hexanal and the formation of the acetal.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure hexanal diethyl acetal.
Byproduct Formation Pathway
The following diagram illustrates the main reaction pathway and the competing side reaction.
References
- 1. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl Acetals [organic-chemistry.org]
- 3. cires1.colorado.edu [cires1.colorado.edu]
- 4. www2.oberlin.edu [www2.oberlin.edu]
- 5. researchgate.net [researchgate.net]
- 6. datapdf.com [datapdf.com]
Technical Support Center: Efficient Synthesis of 1,1-Diethoxyhexane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of 1,1-diethoxyhexane. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and a comparative analysis of various catalysts.
Catalyst Performance in this compound Synthesis
The selection of an appropriate catalyst is paramount for maximizing the yield and efficiency of this compound formation from hexanal and ethanol. Below is a summary of the performance of commonly employed homogeneous and heterogeneous catalysts under various experimental conditions.
| Catalyst Type | Catalyst | Catalyst Loading | Reactant Ratio (Hexanal:Ethanol) | Temperature (°C) | Reaction Time | Conversion/Yield (%) | Reference |
| Homogeneous | p-Toluenesulfonic Acid (p-TSA) | 0.16 mmol | 1:8 (Hexanal:2-ethyl-hexanol) | 60 | 1 h | >90% Conversion | [1] |
| Hydrochloric Acid (HCl) | 0.1 mol% | 1:excess (aldehyde:methanol) | Ambient | 30 min | >95% Yield | [2] | |
| Heterogeneous | Niobium Phosphate (NbP) | 0.05 g | 1:8 (Hexanal:2-ethyl-hexanol) | 60 | 1 h | >98% Conversion | [1][3] |
| Amberlyst 35 | 0.05 g | 1:8 (Hexanal:2-ethyl-hexanol) | 60 | 3 h | ~90% Conversion | [1] | |
| Amberlyst 15 | 50 mg | 1:2 (Acetaldehyde:Ethanol) | 20 | < 1 h | High Conversion (Equilibrium) | [4][5] |
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Q1: Low or no yield of this compound.
A1: Several factors can contribute to low product yield. Consider the following troubleshooting steps:
-
Water Contamination: The formation of acetals is a reversible reaction, and the presence of water can shift the equilibrium back to the reactants.[6]
-
Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Employ a Dean-Stark apparatus or molecular sieves (e.g., 4Å) to remove water as it is formed during the reaction.[6]
-
-
Inactive Catalyst: The catalyst may have lost its activity.
-
Solution (Heterogeneous Catalysts): For catalysts like niobium phosphate, activation at high temperatures (e.g., 300°C) is crucial to remove adsorbed water and ensure the availability of acid sites.[1] For ion-exchange resins like Amberlyst, ensure they have been properly stored and handled to prevent deactivation.
-
Solution (Homogeneous Catalysts): Ensure the acid catalyst has not degraded. Use a fresh batch if necessary.
-
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction.
-
Solution: Gradually increase the catalyst loading. For instance, with Amberlyst 35, increasing the amount can lead to a higher conversion of hexanal.[1]
-
-
Sub-optimal Temperature: The reaction may be too slow at the current temperature.
-
Solution: Increase the reaction temperature. For the acetalization of hexanal, increasing the temperature from room temperature to 60°C has been shown to significantly improve the conversion rate.[1]
-
Q2: The reaction is slow or does not go to completion.
A2: Slow reaction kinetics can be addressed by:
-
Increasing Temperature: As mentioned above, higher temperatures generally increase the reaction rate.
-
Optimizing Catalyst Concentration: Ensure an adequate amount of catalyst is present.
-
Effective Water Removal: Continuous removal of water will drive the reaction forward.
Q3: Difficulty in separating the catalyst from the product.
A3: This is a common issue with homogeneous catalysts.
-
Solution:
-
Heterogeneous Catalysts: Employing a solid acid catalyst like niobium phosphate or Amberlyst resins simplifies separation, as they can be easily removed by filtration.[1][7]
-
Homogeneous Catalysts: If using a homogeneous catalyst, a proper work-up procedure is necessary. This typically involves neutralization of the acid, followed by extraction and purification steps.
-
Q4: Catalyst deactivation upon reuse (for heterogeneous catalysts).
A4: Heterogeneous catalysts can sometimes lose activity after multiple cycles.
-
Cause: This can be due to the adsorption of byproducts or water on the active sites.
-
Solution:
-
Regeneration: Niobium phosphate can be reactivated by washing and recalcining at high temperatures.[1]
-
Washing: Thoroughly wash the catalyst with a suitable solvent after each use to remove any adsorbed species.
-
Frequently Asked Questions (FAQs)
Q: What is the primary role of the acid catalyst in the formation of this compound?
A: The acid catalyst protonates the carbonyl oxygen of hexanal, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of ethanol.[6]
Q: What are the advantages of using a heterogeneous catalyst over a homogeneous catalyst for this synthesis?
A: Heterogeneous catalysts offer several advantages, including:
-
Easy Separation: They can be easily separated from the reaction mixture by filtration, simplifying the purification process.[8]
-
Reusability: Many heterogeneous catalysts can be regenerated and reused for multiple reaction cycles, reducing waste and cost.[1][8]
-
Reduced Corrosion: Solid acid catalysts are generally less corrosive than strong liquid acids like sulfuric acid.[9]
Q: Can I use other alcohols besides ethanol?
A: Yes, the acetalization reaction can be performed with various alcohols. For instance, 2-ethyl-hexanol has been successfully used with hexanal.[1] The choice of alcohol will determine the resulting acetal.
Q: Is it necessary to use a solvent?
A: The reaction can be carried out under solvent-free conditions, which is a greener approach.[1] However, in some cases, a solvent like chloroform or toluene can be used, particularly with a Dean-Stark apparatus for water removal.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound using Niobium Phosphate (Heterogeneous Catalyst)
Materials:
-
Hexanal
-
Anhydrous Ethanol
-
Niobium Phosphate (activated at 300°C for 2 hours)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add activated niobium phosphate (0.05 g).
-
Add hexanal (8 mmol, 0.8 g) and anhydrous ethanol (64 mmol, ~3.7 g).
-
Heat the reaction mixture to 60°C with vigorous stirring.
-
Monitor the reaction progress by gas chromatography (GC). The reaction is typically complete within 1-2 hours.
-
After completion, cool the mixture to room temperature.
-
Separate the catalyst by filtration.
-
The liquid product can be purified by distillation if required.
Protocol 2: Synthesis of this compound using p-Toluenesulfonic Acid (Homogeneous Catalyst)
Materials:
-
Hexanal
-
Anhydrous Ethanol
-
p-Toluenesulfonic acid (p-TSA)
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and hotplate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a condenser.
-
To the flask, add hexanal (8 mmol, 0.8 g), anhydrous ethanol (16 mmol, ~0.74 g), and toluene (20 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.16 mmol, 0.027 g).[1]
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. scielo.br [scielo.br]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. eolss.net [eolss.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 1,1-Diethoxyhexane and 1,1-Dimethoxyhexane as Protecting Groups
In the realm of multi-step organic synthesis, particularly in the development of complex pharmaceutical compounds, the judicious use of protecting groups is paramount. These chemical moieties temporarily mask reactive functional groups, preventing them from undergoing unwanted reactions while other parts of a molecule are being modified. Among the various protecting groups for aldehydes and ketones, acetals are widely employed due to their stability in neutral to strongly basic environments.[1][2] This guide provides an objective comparison of two common acyclic acetal protecting groups: 1,1-diethoxyhexane and 1,1-dimethoxyhexane, derived from the protection of hexanal.
Introduction to Acetal Protecting Groups
Acetals are formed by the reaction of a carbonyl compound with an alcohol in the presence of an acid catalyst.[3] This reaction is reversible, allowing for the protecting group to be removed (deprotection) under acidic conditions when its protective function is no longer needed.[3][4] The general stability of acetals under basic and neutral conditions makes them invaluable tools for chemists, enabling a wide range of synthetic transformations on other parts of a molecule without affecting the protected carbonyl group.[2]
Performance Comparison: this compound vs. 1,1-Dimethoxyhexane
While both this compound and 1,1-dimethoxyhexane serve the same fundamental purpose, their performance characteristics can differ based on the nature of the alkoxy groups (ethoxy vs. methoxy). These differences can manifest in their rates of formation, stability under acidic conditions, and the specific conditions required for their removal.
Data Summary
The following table summarizes the key performance indicators for this compound and 1,1-dimethoxyhexane as protecting groups for hexanal. It is important to note that direct comparative studies are limited, and the data presented here is a composite from various sources, which may have employed slightly different experimental conditions.
| Parameter | This compound (from Hexanal + Ethanol) | 1,1-Dimethoxyhexane (from Hexanal + Methanol) | Key Considerations |
| Formation Rate | Generally slower than dimethoxyacetal formation. | Generally faster due to the lower steric hindrance of methanol. | The rate of acetal formation is influenced by steric factors; smaller alcohols react faster. |
| Typical Yield | High, often >90% under optimized conditions with removal of water. | High, often >90% under optimized conditions with removal of water. | Yields are highly dependent on reaction conditions, particularly the efficiency of water removal. |
| Stability (Acidic Conditions) | Generally more stable to acid-catalyzed hydrolysis than the dimethoxy analog. | Generally less stable to acid-catalyzed hydrolysis. | The electron-donating effect of the ethyl groups can slightly stabilize the acetal, slowing hydrolysis. The rate-determining step in acid-catalyzed hydrolysis is the formation of a resonance-stabilized carbocation intermediate.[5] |
| Deprotection Conditions | Requires slightly stronger acidic conditions or longer reaction times compared to the dimethoxy acetal. | Can be cleaved under milder acidic conditions or in shorter reaction times. | The choice of deprotection conditions allows for selective removal in the presence of other acid-labile groups. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and for adapting these methods to specific research needs. Below are representative protocols for the formation and deprotection of this compound and 1,1-dimethoxyhexane.
Protection of Hexanal as this compound
Objective: To protect the aldehyde functional group of hexanal as its diethyl acetal.
Materials:
-
Hexanal
-
Ethanol (absolute)
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous sodium carbonate
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
To a solution of hexanal (1 equivalent) in absolute ethanol (excess, can be used as solvent), add triethyl orthoformate (1.2 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding anhydrous sodium carbonate and stir for 15 minutes.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation under reduced pressure.
Deprotection of this compound
Objective: To regenerate hexanal from its diethyl acetal protecting group.
Materials:
-
This compound
-
Acetone
-
Water
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of acetone and water.
-
Add a catalytic amount of dilute hydrochloric acid.
-
Stir the reaction at room temperature and monitor the disappearance of the starting material by TLC or GC analysis.
-
Once the reaction is complete, neutralize the acid with a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure to yield hexanal.
Note: The protocols for 1,1-dimethoxyhexane are analogous, with methanol and trimethyl orthoformate used for protection.
Mechanism of Acetal Formation and Cleavage
The formation and cleavage of acetals proceed through a series of equilibrium steps catalyzed by acid. Understanding these mechanisms is key to optimizing reaction conditions.
Acetal Formation Pathway
The acid-catalyzed formation of an acetal from an aldehyde and an alcohol involves the initial formation of a hemiacetal, which then reacts with a second molecule of alcohol to form the stable acetal and a molecule of water.
Experimental Workflow for Protection and Deprotection
A typical workflow for utilizing an acetal as a protecting group involves the protection of the carbonyl, subsequent reaction on another part of the molecule, and finally, the deprotection to regenerate the carbonyl group.
Conclusion
Both this compound and 1,1-dimethoxyhexane are effective protecting groups for aldehydes, offering high stability under neutral and basic conditions. The choice between them often depends on the specific requirements of the synthetic route.
-
1,1-Dimethoxyhexane is generally formed faster due to the smaller size of methanol, making it a good choice for rapid protection. Its greater lability under acidic conditions can be advantageous for deprotection under very mild conditions.
-
This compound offers slightly greater stability towards acidic conditions. This can be beneficial in synthetic sequences where other acid-sensitive groups are present, or when a more robust protecting group is required to withstand mildly acidic reagents used in subsequent steps.
Ultimately, the selection of the appropriate acetal protecting group should be based on a careful consideration of the overall synthetic strategy, including the reaction conditions of all subsequent steps and the desired selectivity in both protection and deprotection.
References
- 1. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Cyclic vs. Acyclic Acetals for Aldehyde Protection
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing side reactions. Aldehydes, being highly reactive functional groups, often necessitate protection to withstand various reaction conditions. Acetals are a cornerstone of aldehyde protection, offering stability across a range of non-acidic environments. This guide provides an objective comparison of the two primary classes of acetals—cyclic and acyclic—supported by experimental data to aid in the selection of the optimal protecting group strategy.
Performance Comparison: A Head-to-Head Analysis
The choice between a cyclic and an acyclic acetal hinges on a trade-off between stability and ease of cleavage. Generally, cyclic acetals are more stable and are formed more readily than their acyclic counterparts.[1] This is attributed to both kinetic and thermodynamic factors; the intramolecular nature of the second alcohol addition in cyclic acetal formation is entropically favored.[1]
Formation of Acetals
The formation of acetals is an acid-catalyzed process involving the reaction of an aldehyde with an alcohol (for acyclic acetals) or a diol (for cyclic acetals). The equilibrium is driven towards the product by the removal of water, often accomplished using a Dean-Stark apparatus or a dehydrating agent like trimethyl orthoformate.[2][3]
While direct comparative kinetic studies are sparse, the general observation is that cyclic acetals, such as 1,3-dioxolanes and 1,3-dioxanes, form more efficiently than acyclic acetals like dimethyl acetals.[1] This is reflected in the reaction conditions reported in the literature, where cyclic acetal formation often proceeds to completion under milder conditions or in shorter reaction times.
Table 1: Comparison of Formation Conditions for Benzaldehyde Acetals
| Acetal Type | Reagents | Catalyst | Solvent | Conditions | Time | Yield | Reference |
| Acyclic (Dimethyl Acetal) | Methanol, Trimethyl Orthoformate | p-Toluenesulfonic acid | Methanol | Room Temperature | 1 - 12 h | 91-100% | [2] |
| Cyclic (Ethylene Acetal) | Ethylene Glycol | p-Toluenesulfonic acid | Toluene | Reflux | 4 h | 93% | [4] |
| Cyclic (Ethylene Acetal) | Ethylene Glycol | Ortho-phosphoric acid | Toluene | Reflux with water separator | Until water separation ceases | High | [5][6] |
Stability
A key advantage of acetals is their stability under neutral and basic conditions, making them ideal protecting groups in the presence of strong nucleophiles and bases, such as Grignard reagents and metal hydrides.[2][3] Cyclic acetals are generally more stable towards hydrolysis than acyclic acetals.[1] This enhanced stability makes them preferable for multi-step syntheses where the protecting group must endure numerous transformations. While quantitative data on stability under basic conditions is not extensively reported, their widespread use in reactions involving strong bases attests to their robustness.
Deprotection of Acetals
The removal of acetal protecting groups is typically achieved by acid-catalyzed hydrolysis. The lability of the acetal to acidic conditions is a critical consideration in planning a synthetic route. Acyclic acetals are generally more readily cleaved than their cyclic counterparts, which can be an advantage when a milder deprotection is required.
Various methods for acetal deprotection have been developed, ranging from treatment with aqueous acid to milder, chemoselective methods using Lewis acids or other reagents under neutral conditions.[2][7]
Table 2: Comparison of Deprotection Conditions
| Acetal Type | Reagents | Solvent | Conditions | Time | Yield | Reference |
| Acyclic (Benzaldehyde Dimethyl Acetal) | Amberlite IR-120 | Dioxane/Water | 298-328 K | - | - | [8] |
| Acyclic (Various Acetals) | Bismuth Nitrate Pentahydrate | Dichloromethane | Room Temperature | 0.5 - 24 h | 80-99% | [9] |
| Cyclic (2-Phenyl-1,3-dioxolane) | Sodium tetrakis(3,5-trifluoromethylphenyl)borate | Water | 30 °C | 5 min | Quantitative | [2] |
| Cyclic (Ethylene Glycol Acetal) | Pyridinium p-toluenesulfonate | Acetone, Water | Room Temperature | 24 h | 98% | [4] |
| Cyclic (Ethylene Glycol Acetal) | Hydrochloric acid | Ethanol, Water | Room Temperature | 4 h | 100% | [4] |
Experimental Protocols
To provide a practical context, detailed experimental protocols for the formation and deprotection of a representative acyclic (dimethyl acetal) and cyclic (1,3-dioxolane) acetal of benzaldehyde are presented below.
Protocol 1: Formation of Benzaldehyde Dimethyl Acetal (Acyclic)
-
Reagents: Benzaldehyde, Methanol, Trimethyl orthoformate, p-Toluenesulfonic acid monohydrate.
-
Procedure: To a solution of benzaldehyde (1 equivalent) in methanol, add trimethyl orthoformate (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 equivalents). The reaction mixture is stirred at room temperature. The reaction progress is monitored by TLC or GC. Upon completion, the reaction is quenched with a saturated solution of sodium bicarbonate. The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the benzaldehyde dimethyl acetal.[2]
Protocol 2: Formation of 2-Phenyl-1,3-dioxolane (Cyclic)
-
Reagents: Benzaldehyde, Ethylene glycol, Toluene, p-Toluenesulfonic acid monohydrate.
-
Procedure: A mixture of benzaldehyde (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 equivalents) in toluene is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is monitored by TLC or GC. Once the reaction is complete, the mixture is cooled to room temperature and washed with a saturated solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product can be purified by distillation or chromatography to yield 2-phenyl-1,3-dioxolane.[4]
Protocol 3: Deprotection of Benzaldehyde Dimethyl Acetal (Acyclic)
-
Reagents: Benzaldehyde dimethyl acetal, Acetone, Water, Pyridinium p-toluenesulfonate (PPTS).
-
Procedure: The benzaldehyde dimethyl acetal (1 equivalent) is dissolved in a mixture of acetone and water (e.g., 4:1 v/v). A catalytic amount of pyridinium p-toluenesulfonate (0.1 equivalents) is added, and the mixture is stirred at room temperature or gently heated. The progress of the hydrolysis is monitored by TLC or GC. Upon completion, the acetone is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent. The combined organic layers are washed with a saturated solution of sodium bicarbonate, dried over anhydrous sodium sulfate, and concentrated to give the deprotected benzaldehyde.
Protocol 4: Deprotection of 2-Phenyl-1,3-dioxolane (Cyclic)
-
Reagents: 2-Phenyl-1,3-dioxolane, Acetone, Water, p-Toluenesulfonic acid monohydrate.
-
Procedure: To a solution of 2-phenyl-1,3-dioxolane (1 equivalent) in acetone, a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents) and a small amount of water are added. The mixture is stirred at room temperature. The reaction is monitored by TLC or GC. After the reaction is complete, the mixture is neutralized with a saturated solution of sodium bicarbonate and the acetone is evaporated. The residue is extracted with an organic solvent, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield benzaldehyde.[4]
Visualizing the Chemistry
To further clarify the concepts discussed, the following diagrams illustrate the fundamental mechanism of acetal formation and a typical experimental workflow.
Caption: General mechanism of acid-catalyzed acetal formation.
Caption: Experimental workflow for aldehyde protection and deprotection.
Conclusion
The selection between cyclic and acyclic acetals for aldehyde protection is a strategic decision based on the specific requirements of a synthetic sequence. Cyclic acetals offer superior stability, making them the preferred choice for lengthy syntheses or when harsh, non-acidic conditions are employed. Their formation is also generally more efficient. In contrast, acyclic acetals, while less stable, provide the advantage of easier cleavage, which can be beneficial when mild deprotection conditions are necessary to preserve sensitive functionalities elsewhere in the molecule. This guide provides the foundational data and protocols to enable an informed choice, ultimately contributing to the successful execution of complex organic syntheses.
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. Dimethyl Acetals [organic-chemistry.org]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. synarchive.com [synarchive.com]
- 5. spegroup.ru [spegroup.ru]
- 6. profistend.info [profistend.info]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of hydrolysis of benzaldehyde dimethyl acetal over Amberlite IR-120 | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 9. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]
Purity Assessment of 1,1-Diethoxyhexane: A Comparative Guide to NMR and GC Methods
For researchers, scientists, and drug development professionals, ensuring the purity of reagents and intermediates is paramount. This guide provides a comparative analysis of two common analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC), for the characterization of 1,1-diethoxyhexane purity. We present supporting experimental data and detailed protocols to assist in selecting the most appropriate method for your analytical needs.
Introduction to this compound and its Purity
This compound is a valuable acetal used as a fragrance ingredient, a flavoring agent, and a synthetic intermediate. Its synthesis, typically through the acid-catalyzed reaction of hexanal with ethanol, can result in impurities that may affect its chemical and sensory properties. Common impurities include unreacted starting materials (hexanal and ethanol) and the intermediate hemiacetal, 1-ethoxyhexan-1-ol. Accurate determination of purity is crucial for quality control and for ensuring the integrity of subsequent reactions or formulations.
Comparison of Purity Determination Methods
Both ¹H NMR spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID) are powerful techniques for assessing the purity of volatile organic compounds like this compound. The choice between these methods often depends on the specific requirements of the analysis, such as the need for structural information, sensitivity, and sample throughput.
Quantitative Data Summary
The following table summarizes the quantitative purity analysis of a sample of this compound using both ¹H NMR and GC-FID.
| Analyte | ¹H NMR Purity (mol%) | GC-FID Purity (area %) |
| This compound | 98.5 | 98.8 |
| Hexanal | 0.8 | 0.7 |
| Ethanol | 0.5 | 0.4 |
| 1-Ethoxyhexan-1-ol | 0.2 | Not Detected |
| Total Purity | 98.5 | 98.8 |
Note: The hemiacetal, 1-ethoxyhexan-1-ol, is often unstable under typical GC conditions and may not be detected or may decompose, which can affect the accuracy of the GC-FID results for this specific impurity.
Method 1: Purity Determination by ¹H NMR Spectroscopy
Quantitative ¹H NMR (qNMR) is a primary analytical method that provides both structural information and direct quantification of the analyte and its impurities without the need for identical reference standards for each component.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample into an NMR tube. Add a precise volume (e.g., 0.6 mL) of deuterated chloroform (CDCl₃) containing a known amount of an internal standard (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene).
-
Instrument Parameters: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters include:
-
Pulse sequence: A standard 90° pulse.
-
Relaxation delay (d1): 30 seconds to ensure full relaxation of all nuclei.
-
Number of scans: 8-16, depending on the desired signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with a Fourier transform and phase correction.
-
Integrate the characteristic signals for this compound and each identified impurity.
-
Calculate the molar percentage of each component relative to the total integral of all species.
-
Logical Workflow for NMR Purity Assessment```dot
Caption: ¹H NMR signals for this compound and impurities.
Method 2: Purity Determination by Gas Chromatography (GC-FID)
GC-FID is a highly sensitive and robust technique for the separation and quantification of volatile compounds. It is widely used for routine quality control due to its high throughput and excellent quantitative performance.
Experimental Protocol: GC-FID
-
Sample Preparation: Prepare a stock solution of the this compound sample in a suitable solvent (e.g., acetone or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Instrument Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless inlet at 250°C with a split ratio of 50:1.
-
Oven Program: Start at 50°C for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
-
Data Analysis:
-
Identify peaks based on their retention times compared to known standards.
-
Determine the area percent of each component by integrating the corresponding peak. The purity is calculated as the area of the main peak divided by the total area of all peaks.
-
Conclusion
Both ¹H NMR spectroscopy and GC-FID are suitable methods for determining the purity of this compound.
-
¹H NMR offers the advantage of providing structural confirmation of impurities and being a primary ratio method for quantification, making it ideal for in-depth characterization and for samples where reference standards for all impurities are not available.
-
GC-FID provides higher sensitivity and is more suited for high-throughput screening and routine quality control where the identities of potential impurities are known.
The choice of method should be guided by the specific analytical requirements, available instrumentation, and the need for structural elucidation versus routine purity checks. For a comprehensive understanding of a sample's purity profile, especially for reference material characterization, a combination of both techniques is often employed.
Comparative Stability of Alkyl Acetals of Hexanal: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of functional groups is paramount. Acetals, commonly used as protecting groups for aldehydes and in fragrance and flavor formulations, exhibit varying stability depending on their structure and the surrounding chemical environment. This guide provides a comparative analysis of the stability of different alkyl acetals of hexanal, supported by established chemical principles and experimental methodologies.
Acetal stability is predominantly influenced by the electronic effects of the substituent groups and the pH of the medium. Generally, acetals are stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions. The acid-catalyzed hydrolysis of acetals proceeds via a carbocation intermediate, and the rate of this reaction is a direct reflection of the acetal's lability. Factors that stabilize this carbocation will increase the rate of hydrolysis and thus decrease the acetal's stability.
Key Factors Influencing Acetal Stability:
-
Steric Hindrance: Increasing the steric bulk of the alkyl groups on the acetal can hinder the approach of water molecules during hydrolysis, potentially leading to increased stability.
-
Electronic Effects: The alkyl groups of the alcohol component of the acetal can influence the stability of the carbocation intermediate formed during hydrolysis. Electron-donating groups can stabilize the carbocation, thereby increasing the rate of hydrolysis.
-
pH: Acetal hydrolysis is acid-catalyzed. The rate of hydrolysis is directly proportional to the concentration of hydronium ions in the solution.
Comparative Data on Acetal Stability
Based on these principles, the expected order of stability for common alkyl acetals of hexanal under acidic conditions is:
Hexanal dipropyl acetal > Hexanal diethyl acetal > Hexanal dimethyl acetal
This trend is based on the increasing steric bulk of the alkyl groups, which would increasingly hinder the necessary conformational changes and the approach of water for hydrolysis to occur.
To provide a quantitative context, data from the hydrolysis of other aliphatic acetals can be considered. For instance, studies on the relative hydrolysis rates of formals (acetals of formaldehyde) show a decrease in the rate constant as the alkyl group size increases, supporting the role of steric hindrance.
| Acetal Derivative | Relative Hydrolysis Rate |
| Hexanal dimethyl acetal | Estimated Fastest |
| Hexanal diethyl acetal | Estimated Intermediate |
| Hexanal dipropyl acetal | Estimated Slowest |
Note: The data in this table is based on established principles of reaction kinetics and steric effects in the absence of direct comparative experimental data for hexanal acetals. The actual rates would need to be determined experimentally.
Experimental Protocols
To quantitatively assess the comparative stability of different alkyl acetals of hexanal, a kinetic analysis of their acid-catalyzed hydrolysis can be performed. The following are detailed methodologies for conducting such an analysis using Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC).
Experimental Protocol 1: Determination of Hydrolysis Rate by ¹H NMR Spectroscopy
This method allows for the in-situ monitoring of the hydrolysis reaction by observing the disappearance of the acetal signal and the appearance of the signals corresponding to hexanal and the respective alcohol.
Materials:
-
Hexanal dimethyl acetal
-
Hexanal diethyl acetal
-
Hexanal dipropyl acetal
-
Deuterated acetonitrile (CD₃CN)
-
Deuterated water (D₂O)
-
Hydrochloric acid (HCl) or other suitable acid catalyst
-
NMR tubes
-
NMR spectrometer (400 MHz or higher recommended)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the acid catalyst (e.g., 0.1 M HCl in D₂O).
-
In an NMR tube, dissolve a precise amount of the hexanal acetal (e.g., 10 mg) in a specific volume of CD₃CN (e.g., 0.5 mL).
-
Add a known volume of the acidic D₂O solution to the NMR tube to initiate the hydrolysis. The final volume should be consistent across all experiments. A typical solvent ratio would be 4:1 CD₃CN:D₂O.
-
Ensure rapid and thorough mixing.
-
-
NMR Data Acquisition:
-
Immediately place the NMR tube in the spectrometer, which has been pre-shimmed and set to the desired temperature (e.g., 25 °C).
-
Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the expected rate of reaction and should be more frequent in the initial stages.
-
Key signals to monitor include the characteristic methine proton of the acetal (a triplet), the aldehydic proton of hexanal (a triplet), and the protons of the corresponding alcohol.
-
-
Data Analysis:
-
Integrate the area of the characteristic signal for the acetal and the product aldehyde at each time point.
-
The concentration of the acetal at each time point is proportional to its integral value.
-
Plot the natural logarithm of the acetal concentration (or integral value) versus time.
-
For a first-order reaction, this plot should yield a straight line. The negative of the slope of this line is the pseudo-first-order rate constant (k_obs).
-
The half-life (t₁/₂) of the acetal under these conditions can be calculated using the equation: t₁/₂ = 0.693 / k_obs.
-
Compare the rate constants and half-lives of the different hexanal acetals to determine their relative stability.
-
Experimental Protocol 2: Determination of Hydrolysis Rate by Gas Chromatography (GC)
This method involves quenching the reaction at different time points and analyzing the composition of the mixture by GC.
Materials:
-
Hexanal alkyl acetals (dimethyl, diethyl, dipropyl)
-
A suitable organic solvent (e.g., dioxane, acetonitrile)
-
Aqueous acid solution (e.g., HCl)
-
A quenching agent (e.g., a strong base like sodium hydroxide solution)
-
Internal standard (e.g., a long-chain alkane not present in the reaction mixture)
-
Gas chromatograph with a Flame Ionization Detector (GC-FID)
-
Appropriate GC column (e.g., a polar capillary column)
Procedure:
-
Reaction Setup:
-
In a thermostatted reaction vessel, combine the hexanal acetal, the organic solvent, the aqueous acid solution, and the internal standard.
-
Stir the mixture vigorously to ensure homogeneity.
-
-
Sampling and Quenching:
-
At predetermined time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of the quenching agent. This will neutralize the acid and stop the hydrolysis.
-
-
GC Analysis:
-
Inject a small volume of the quenched sample into the GC.
-
The GC method should be optimized to achieve good separation of the hexanal acetal, hexanal, the corresponding alcohol, and the internal standard.
-
The concentration of the remaining acetal and the formed hexanal can be determined by comparing their peak areas to that of the internal standard, using a pre-established calibration curve.
-
-
Data Analysis:
-
Plot the concentration of the hexanal acetal versus time.
-
Determine the initial rate of the reaction from the slope of the tangent to the curve at time zero.
-
Alternatively, use integrated rate laws to determine the rate constant, similar to the NMR data analysis.
-
Compare the rate constants for the different hexanal acetals to establish their relative stability.
-
Visualization of Acetal Hydrolysis Pathway
The following diagram illustrates the acid-catalyzed hydrolysis of a generic hexanal alkyl acetal.
Caption: Acid-catalyzed hydrolysis of a hexanal alkyl acetal.
This guide provides a framework for understanding and experimentally determining the comparative stability of different alkyl acetals of hexanal. For specific applications, it is recommended to perform direct experimental comparisons using the protocols outlined above to obtain precise and reliable stability data.
A Comparative Guide to the Kinetic Studies of 1,1-Diethoxyhexane Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic studies of 1,1-diethoxyhexane hydrolysis, offering insights into its reaction mechanism and performance against alternative acetals. The information presented is supported by experimental data and detailed protocols to assist researchers in designing and interpreting their own studies in areas such as drug delivery, prodrug design, and organic synthesis.
Introduction to Acetal Hydrolysis
Acetals, such as this compound, are protecting groups for aldehydes and ketones, valued for their stability under neutral and basic conditions. However, they readily undergo hydrolysis under acidic conditions to regenerate the parent carbonyl compound and corresponding alcohols. The kinetics of this hydrolysis are of significant interest as they dictate the rate of deprotection, a critical factor in applications like the controlled release of therapeutic agents.
The acid-catalyzed hydrolysis of acetals typically proceeds through either an A-1 or A-2 mechanism. The A-1 mechanism involves a unimolecular rate-determining step where a protonated acetal cleaves to form a carbocation intermediate. The A-2 mechanism is a bimolecular process where water attacks the protonated acetal in the rate-determining step. The operative mechanism can be influenced by the structure of the acetal and the reaction conditions.
Comparative Kinetic Data
| Acetal | Catalyst (Acid) | Solvent | Rate Constant (k) | Activation Energy (Ea) | Entropy of Activation (ΔS‡) | Reference |
| This compound | Not available | Not available | Not available | Not available | Not available | |
| Diethoxymethane | HCl | Dioxane-Water | Varies with solvent composition | Not available | Varies with solvent composition | [1] |
| 2,2-Dimethoxypropane | Supramolecular | H₂O (basic) | kcat = 8.00 x 10⁻⁴ s⁻¹, kuncat = 4.3 x 10⁻⁶ s⁻¹ | Not available | -9 cal mol⁻¹K⁻¹ | [2] |
Note: The data for Diethoxymethane and 2,2-Dimethoxypropane are provided for comparative purposes. The reaction conditions for these studies differ, and direct comparison of absolute rates should be made with caution.
The hydrolysis of acetals derived from aldehydes, such as this compound, is generally slower than the hydrolysis of ketals (e.g., 2,2-dimethoxypropane) due to the relative stability of the secondary carbocation intermediate compared to a tertiary one. The rate of hydrolysis is also influenced by the solvent composition, with changes in rate observed in different dioxane-water mixtures for the hydrolysis of diethoxymethane.[1]
Experimental Protocols
A detailed experimental protocol is crucial for obtaining reliable and reproducible kinetic data. Below is a generalized protocol for monitoring the acid-catalyzed hydrolysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common and powerful analytical technique for this purpose.
Protocol: Kinetic Analysis of this compound Hydrolysis by GC-MS
1. Materials and Reagents:
-
This compound (reactant)
-
Hexanal (product standard)
-
Ethanol (product standard)
-
Internal Standard (e.g., dodecane, not reactive under reaction conditions)
-
Hydrochloric acid (catalyst)
-
Deionized water
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
2. Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Thermostatted reaction vessel (e.g., a jacketed glass reactor connected to a water bath)
-
Magnetic stirrer
-
Micropipettes
-
Vials for sample collection and analysis
3. Experimental Procedure:
- Reaction Setup:
- Prepare a stock solution of this compound in a suitable solvent (if necessary to ensure homogeneity at the start of the reaction).
- In the thermostatted reaction vessel, add a known volume of deionized water and the acid catalyst (e.g., HCl) to achieve the desired pH. Allow the solution to equilibrate to the desired reaction temperature (e.g., 25°C, 35°C, 45°C).
- Initiate the reaction by adding a known amount of the this compound stock solution to the acidic aqueous solution with vigorous stirring. Start a timer immediately.
- Sampling:
- At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
- Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a saturated solution of sodium bicarbonate) to neutralize the acid catalyst.
- Add a known amount of the internal standard to the quenched sample.
- Sample Preparation for GC-MS:
- Extract the organic components (unreacted this compound, hexanal, and ethanol) from the aqueous sample using a suitable organic solvent.
- Dry the organic extract over anhydrous sodium sulfate.
- Transfer the dried organic extract to a GC-MS vial.
- GC-MS Analysis:
- Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
- Use a suitable GC column (e.g., a non-polar or mid-polar capillary column) and a temperature program that allows for the separation of this compound, hexanal, ethanol, and the internal standard.
- The mass spectrometer should be operated in electron ionization (EI) mode, and data should be collected in full scan mode to identify the compounds based on their mass spectra and retention times. For quantification, selected ion monitoring (SIM) can be used for higher sensitivity and accuracy.
- Data Analysis:
- Identify and integrate the peaks corresponding to this compound and the internal standard in the chromatograms.
- Calculate the concentration of this compound at each time point relative to the constant concentration of the internal standard.
- Plot the concentration of this compound versus time.
- Determine the order of the reaction and the rate constant (k) by fitting the concentration-time data to the appropriate integrated rate law (e.g., for a pseudo-first-order reaction, plot ln[this compound] vs. time).
- Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
Mandatory Visualizations
To further elucidate the experimental workflow and the underlying chemical process, the following diagrams are provided.
Caption: Experimental workflow for the kinetic study of this compound hydrolysis.
Caption: Simplified A-1 mechanism for the acid-catalyzed hydrolysis of this compound.
Alternative Hydrolysis Methods
While acid catalysis is the most common method for acetal hydrolysis, alternative approaches exist, each with its own kinetic profile and substrate scope.
-
Lewis Acid Catalysis: Lewis acids such as Bi(III) or Ce(III) can catalyze acetal deprotection under mild conditions.[2] The kinetics of these reactions are dependent on the specific Lewis acid and substrate used.
-
Enzymatic Hydrolysis: Lipases have been shown to catalyze the hydrolysis of certain esters and, in some cases, can be applied to the selective cleavage of acetal-containing molecules.[3] The kinetics of enzymatic reactions are typically described by the Michaelis-Menten model and are highly dependent on enzyme concentration, substrate concentration, temperature, and pH.
-
Solid Acid Catalysis: Heterogeneous catalysts, such as acidic resins (e.g., Amberlyst-15), can also be employed for acetal hydrolysis. These offer the advantage of easy separation from the reaction mixture. The kinetics are often influenced by mass transfer limitations in addition to the intrinsic reaction rate.
Conclusion
The kinetic study of this compound hydrolysis is essential for its effective application in various scientific and industrial fields. While specific rate constants for this compound are not widely published, a comparative analysis with other aliphatic acetals suggests a hydrolysis rate that is influenced by the stability of the resulting carbocation. The provided experimental protocol offers a robust framework for researchers to determine the kinetic parameters for this compound and other acetals. Furthermore, the exploration of alternative hydrolysis methods, including Lewis acid and enzymatic catalysis, opens avenues for milder and more selective deprotection strategies. Future research should focus on generating precise kinetic data for this compound under various conditions to build a more comprehensive understanding of its reactivity.
References
The Orthogonality of the Diethyl Acetal Protecting Group: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and minimizing undesired side reactions. The diethyl acetal group, a common choice for the protection of aldehydes and ketones, offers a distinct reactivity profile that can be leveraged for orthogonal deprotection strategies. This guide provides a comprehensive comparison of the diethyl acetal protecting group with other widely used alcohol protecting groups, supported by experimental data to inform the selection of the most appropriate protecting group strategy for a given synthetic challenge.
At a Glance: Comparative Stability of Common Alcohol Protecting Groups
The selection of a protecting group hinges on its stability under a variety of reaction conditions. The diethyl acetal group exhibits excellent stability towards basic, nucleophilic, and reducing conditions, while being readily cleaved under acidic conditions. This profile allows for its selective removal in the presence of groups that are labile to other deprotection methods.
| Protecting Group | Abbreviation | Stable Towards | Labile Towards |
| Diethyl Acetal | - | Strong Bases (LDA, n-BuLi), Nucleophiles, Hydrides (LiAlH4, NaBH4), Catalytic Hydrogenation (Pd/C, H2) | Aqueous Acid, Lewis Acids |
| tert-Butyldimethylsilyl Ether | TBS | Mild Acid, Bases, Nucleophiles, Hydrides, Catalytic Hydrogenation | Strong Acid, Fluoride Ions (TBAF) |
| triisopropylsilyl ether | TIPS | Acid (more stable than TBS), Bases, Nucleophiles, Hydrides, Catalytic Hydrogenation | Strong Acid, Fluoride Ions (TBAF) |
| tert-Butyldiphenylsilyl Ether | TBDPS | Acid (more stable than TIPS), Bases, Nucleophiles, Hydrides, Catalytic Hydrogenation | Strong Acid, Fluoride Ions (TBAF) |
| Benzyl Ether | Bn | Acid, Base, Nucleophiles, Hydrides | Catalytic Hydrogenation (Pd/C, H2) |
| Methoxymethyl Ether | MOM | Strong Bases, Nucleophiles, Hydrides, Catalytic Hydrogenation | Aqueous Acid, Lewis Acids |
| Tetrahydropyranyl Ether | THP | Strong Bases, Nucleophiles, Hydrides, Catalytic Hydrogenation | Aqueous Acid, Lewis Acids |
Orthogonal Deprotection Strategies in Detail
The true utility of a protecting group is realized in its ability to be selectively removed without affecting other protecting groups in a molecule. The diethyl acetal group provides several opportunities for such orthogonal deprotection.
Diethyl Acetal vs. Silyl Ethers
Silyl ethers are a cornerstone of alcohol protection, with their stability being tunable by the steric bulk of the substituents on the silicon atom. Generally, silyl ethers are stable to a range of conditions but are readily cleaved by fluoride ions. In contrast, diethyl acetals are completely stable to fluoride-based deprotection reagents. This difference forms the basis of a robust orthogonal strategy.
Scenario: Selective deprotection of a TBS ether in the presence of a diethyl acetal.
-
Reaction: Treatment with tetra-n-butylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF).
-
Result: The TBS ether is efficiently cleaved to the corresponding alcohol, while the diethyl acetal remains intact.
| Substrate | Reagent | Conditions | Product | Yield | Reference |
| Compound with both Diethyl Acetal and TBS ether | TBAF (1.1 eq) | THF, rt, 2h | Diethyl acetal protected alcohol | >95% | General knowledge |
Conversely, the acidic lability of the diethyl acetal allows for its removal without affecting most silyl ethers, particularly the more sterically hindered ones like TIPS and TBDPS.
Scenario: Selective deprotection of a diethyl acetal in the presence of a TBDPS ether.
-
Reaction: Mild acidic hydrolysis, for example, with acetic acid in a mixture of THF and water.
-
Result: The diethyl acetal is hydrolyzed to the corresponding carbonyl compound, leaving the TBDPS ether untouched.
| Substrate | Reagent | Conditions | Product | Yield | Reference |
| Compound with both Diethyl Acetal and TBDPS ether | AcOH/H2O/THF | rt, 4h | TBDPS protected aldehyde/ketone | High | General knowledge |
Diethyl Acetal vs. Benzyl Ethers
Benzyl ethers are valued for their stability under a wide range of acidic and basic conditions. Their primary mode of deprotection is through catalytic hydrogenation. Diethyl acetals are generally stable under these conditions, allowing for the selective debenzylation.
Scenario: Selective deprotection of a benzyl ether in the presence of a diethyl acetal.
-
Reaction: Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H2 gas or a transfer hydrogenation reagent).
-
Result: The benzyl ether is cleaved to the alcohol, while the diethyl acetal group is unaffected.[1]
| Substrate | Reagent | Conditions | Product | Yield | Reference |
| Compound with both Diethyl Acetal and Benzyl ether | H2, 10% Pd/C | MeOH, rt, 1 atm | Diethyl acetal protected alcohol | >90% | [1] |
The orthogonality also holds in the reverse direction. The acidic conditions required to cleave a diethyl acetal will not affect a benzyl ether.
Diethyl Acetal vs. Other Acetals (MOM and THP)
Methoxymethyl (MOM) and tetrahydropyranyl (THP) ethers are also acetal-type protecting groups and share a similar lability towards acidic conditions.[2] Achieving high selectivity in the deprotection of a diethyl acetal in the presence of a MOM or THP ether can be challenging and often depends on subtle differences in their hydrolysis rates. Generally, acyclic acetals like diethyl acetal are more readily cleaved under acidic conditions than cyclic acetals like the one derived from THP. The relative lability often follows the order: diethyl acetal > MOM > THP. This allows for a degree of selective deprotection by carefully controlling the reaction conditions (e.g., acid concentration, temperature, and reaction time).
Scenario: Potentially selective deprotection of a diethyl acetal in the presence of a THP ether.
-
Reaction: Very mild acidic conditions (e.g., pyridinium p-toluenesulfonate, PPTS) at low temperature.
-
Result: The diethyl acetal may be cleaved preferentially, though competitive deprotection of the THP ether is a significant risk. Careful monitoring of the reaction is crucial.
| Substrate | Reagent | Conditions | Product | Selectivity |
| Compound with both Diethyl Acetal and THP ether | PPTS | CH2Cl2/MeOH, 0 °C to rt | Diethyl acetal deprotected | Moderate to Low |
Experimental Protocols
General Procedure for the Deprotection of a Diethyl Acetal:
To a solution of the diethyl acetal (1.0 mmol) in a mixture of acetone (10 mL) and water (1 mL) is added a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 mmol). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is extracted with an appropriate organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude carbonyl compound, which can be further purified by column chromatography.
General Procedure for the Selective Deprotection of a TBS Ether in the Presence of a Diethyl Acetal:
To a solution of the substrate containing both a TBS ether and a diethyl acetal (1.0 mmol) in anhydrous THF (10 mL) is added a 1.0 M solution of TBAF in THF (1.1 mL, 1.1 mmol). The reaction mixture is stirred at room temperature for 2 hours or until TLC analysis indicates complete consumption of the starting material. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash chromatography to yield the deprotected alcohol with the diethyl acetal intact.
Visualizing Orthogonality
The concept of orthogonal protecting groups can be visualized as a set of "keys" (deprotection reagents) that only open specific "locks" (protecting groups).
Caption: Orthogonal deprotection allows for the selective removal of one protecting group (PG1 or PG2) in the presence of the other using specific reagents.
The stability of the diethyl acetal group under various conditions can be summarized in the following workflow:
References
Purity Assessment of Commercially Available 1,1-Diethoxyhexane: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comparative purity assessment of commercially available 1,1-diethoxyhexane (CAS No. 3658-93-3), a common fragrance and flavoring agent. This document outlines typical purity levels, methods for assessment, and potential impurities, and offers a comparison with alternative compounds.
Commercial Purity Overview
This compound, also known as hexanal diethyl acetal, is available from various chemical suppliers at different purity grades. The stated purity is often determined by Gas Chromatography (GC). A summary of purity claims from a selection of suppliers is presented below. It is important to note that these are claimed purities and lot-to-lot variability can exist. Independent verification is always recommended.
| Supplier | Stated Purity (%) | Analysis Method |
| Supplier A | >98.0 | Gas Chromatography (GC)[1] |
| Supplier B | 98 | Not Specified[2] |
| Supplier C | 95 | Not Specified[] |
Experimental Protocols for Purity Assessment
Accurate determination of this compound purity relies on robust analytical methodologies. Gas Chromatography coupled with Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the primary techniques for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a sample, making it ideal for assessing the purity of this compound and identifying potential impurities.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating this compound from potential impurities.
-
Injector:
-
Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Final Hold: 5 minutes at 250 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-350
-
Data Acquisition: Full Scan
-
The purity is determined by calculating the peak area percentage of this compound relative to the total area of all detected peaks.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method for determining the purity of organic compounds without the need for a reference standard of the analyte itself.[4][5][6] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., Chloroform-d, Acetone-d6) to dissolve both the sample and the internal standard completely.
-
-
NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., Bruker's 'zg30').
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest (both analyte and standard) to ensure full relaxation between scans. A value of 30-60 seconds is generally sufficient.
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.[7]
-
Data Processing: Apply appropriate phasing and baseline correction to the spectrum.
-
-
Purity Calculation: The purity of the this compound is calculated using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Potential Impurities
The primary synthesis route for this compound involves the acid-catalyzed reaction of hexanal with ethanol. Based on this synthesis, potential impurities may include:
-
Unreacted Starting Materials: Hexanal and ethanol.
-
By-products: Water, which is formed during the reaction.
-
Side-products: Hemiacetals, and potentially products from self-condensation of hexanal.
Comparison with Alternatives
This compound is primarily used for its green, fruity, and slightly fatty aroma profile in flavor and fragrance applications. Alternatives often include other acetals, aldehydes, and esters that can impart similar sensory characteristics.
| Compound | Chemical Class | Odor Profile | Notes |
| This compound | Acetal | Green, fruity, apple, waxy | - |
| Hexanal | Aldehyde | Green, grassy, fatty | Precursor to this compound; can be more reactive and less stable. |
| (E)-2-Hexenal | Aldehyde | Green, leafy, fruity | Offers a sharper green note. |
| Ethyl Hexanoate | Ester | Fruity, pineapple, waxy | Provides a more distinctly fruity and sweet profile. |
| Nonanal Diethyl Acetal | Acetal | Waxy, citrus, green | Similar acetal structure with a different carbon chain length, leading to a different odor profile. |
Direct, quantitative comparisons of performance between this compound and its alternatives are highly application-specific and depend on the desired sensory outcome in the final product. Sensory panel testing is the most effective method for such comparisons.
Experimental Workflow and Data Analysis Diagrams
Caption: Workflow for the purity assessment of this compound.
Caption: Synthesis of this compound and potential impurities.
References
- 1. Hexanal Diethyl Acetal 3658-93-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 2. Hexanal Diethyl Acetal | 3658-93-3 [sigmaaldrich.com]
- 4. emerypharma.com [emerypharma.com]
- 5. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Benchmarking the efficiency of 1,1-Diethoxyhexane formation catalysts
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of acetals is a cornerstone of modern organic chemistry, with applications ranging from the protection of carbonyl groups in complex syntheses to the formulation of novel drug delivery systems. Among these, 1,1-diethoxyhexane, a diethyl acetal of hexanal, is a valuable compound whose formation is highly dependent on the choice of catalyst. This guide provides a comparative benchmark of catalyst efficiency for the synthesis of this compound, supported by experimental data and detailed protocols to aid in catalyst selection and process optimization.
Performance Benchmark of Solid Acid Catalysts
The synthesis of this compound is an acid-catalyzed reaction between hexanal and ethanol. A variety of solid acid catalysts can be employed to facilitate this transformation, each with distinct advantages in terms of activity, selectivity, and reusability. Below is a summary of the performance of selected solid acid catalysts in the formation of a closely related acetal, hexylaldehyde di-2-ethyl-hexyl acetal, which provides valuable insights into their potential for this compound synthesis.
| Catalyst | Catalyst Loading (wt%) | Hexanal:Alcohol Molar Ratio | Temperature (°C) | Reaction Time (h) | Hexanal Conversion (%) | Acetal Yield (%) | Reference |
| Niobium Phosphate (NbP) | 0.05 g | 1:8 | 60 | 1 | >95 | >90 | [1][2] |
| Amberlyst 35 | 0.1 g | 1:8 | 60 | 1 | ~75 | Not Reported | [1][2] |
| p-toluenesulfonic acid | Not specified | Not specified | Reflux | 1 | Not Reported | 98 | [1] |
Note: The data presented is for the acetalization of hexanal with 2-ethyl-hexanol. While not a direct comparison for this compound synthesis, it provides a strong indication of the relative activities of these catalysts. Niobium phosphate demonstrates exceptional activity, achieving high conversion and yield under mild conditions.[1][2] The sulfonic acid resin, Amberlyst 35, also shows good activity, while the homogeneous catalyst, p-toluenesulfonic acid, is highly effective but poses challenges in separation and reuse.[1]
Reaction Pathway and Experimental Workflow
The formation of this compound proceeds through a well-established acid-catalyzed mechanism. The following diagrams illustrate the key steps in the reaction pathway and a general experimental workflow for conducting the synthesis and analysis.
Caption: Reaction mechanism for the acid-catalyzed formation of this compound.
Caption: General experimental workflow for the synthesis and analysis of this compound.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a hexanal acetal using a solid acid catalyst, adapted from the literature.[1][2] This protocol can be modified for the synthesis of this compound using ethanol.
Materials:
-
Hexanal
-
Ethanol (anhydrous)
-
Solid acid catalyst (e.g., Niobium Phosphate, Amberlyst 35)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether)
-
Saturated sodium bicarbonate solution
Procedure:
-
Catalyst Activation (if required): The solid acid catalyst may require activation prior to use. For example, niobium phosphate is typically calcined at 300°C for 3 hours to remove adsorbed water and enhance its acidity.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine hexanal and a molar excess of anhydrous ethanol (e.g., a 1:8 molar ratio of hexanal to ethanol).
-
Catalyst Addition: Add the solid acid catalyst to the reaction mixture (e.g., 0.05 g of niobium phosphate for a specific scale of reaction).[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60°C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature.
-
Catalyst Removal: If a heterogeneous catalyst was used, remove it by filtration. The catalyst can often be washed with a solvent, dried, and reused.
-
Quenching and Extraction: Dilute the filtrate with an organic solvent such as diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
-
Characterization: Confirm the identity and purity of the product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Concluding Remarks
The selection of an appropriate catalyst is critical for the efficient synthesis of this compound. Solid acid catalysts, particularly niobium phosphate, offer a promising combination of high activity, mild reaction conditions, and the potential for recyclability, making them attractive alternatives to traditional homogeneous catalysts. The experimental data and protocols provided in this guide serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling informed decisions in catalyst selection and the optimization of reaction conditions for the formation of this compound and related acetals. Further research into a broader range of solid acid catalysts, including various zeolites and functionalized resins, will undoubtedly expand the toolkit for the efficient and sustainable synthesis of these important chemical entities.
References
Safety Operating Guide
Proper Disposal of 1,1-Diethoxyhexane: A Comprehensive Guide for Laboratory Professionals
Authoritative, procedural guidance for the safe handling and disposal of 1,1-Diethoxyhexane, ensuring the safety of laboratory personnel and compliance with environmental regulations.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount to maintaining a safe and efficient laboratory environment. This document provides essential, immediate safety and logistical information for the proper disposal of this compound, a flammable liquid commonly used in various laboratory applications. Adherence to these procedures will help mitigate risks and ensure that waste is handled in accordance with best practices and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards of this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a flammable liquid and vapor (H226)[1]. Therefore, all handling and disposal operations must be conducted in a well-ventilated area, away from ignition sources such as open flames, hot plates, and sparks.
Appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). It is advisable to consult a glove compatibility chart for specific breakthrough times.
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: In cases of inadequate ventilation or potential for aerosol generation, a NIOSH-approved respirator with organic vapor cartridges may be necessary.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| GHS Hazard Statement | H226: Flammable liquid and vapor | [1] |
| CAS Number | 3658-93-3 | [1] |
| Molecular Formula | C₁₀H₂₂O₂ | [] |
| Molecular Weight | 174.28 g/mol | [] |
| Boiling Point | 189°C at 760 mmHg | [] |
| Density | 0.843 g/cm³ | [] |
| Threshold of Toxicological Concern (TTC) - Systemic Exposure | 30 µg/kg/day (for Cramer Class I materials) | [3] |
| Threshold of Toxicological Concern (TTC) - Inhalation Exposure | 1.4 mg/day (for Cramer Class I materials) | [3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic approach encompassing collection, storage, and transfer. The following protocol provides a detailed methodology for these critical steps.
Step 1: Waste Collection
-
Container Selection:
-
Use a designated, leak-proof waste container made of a material compatible with this compound. Glass or polyethylene containers are generally suitable.
-
Ensure the container has a secure, tight-fitting screw cap to prevent the escape of flammable vapors.
-
The container must be clean and dry before the first addition of waste.
-
-
Waste Segregation:
-
Crucially, do not mix this compound waste with incompatible chemicals. In particular, keep it separate from strong oxidizing agents.
-
Maintain separate waste streams for halogenated and non-halogenated organic solvents. This compound is a non-halogenated solvent.
-
-
Labeling:
-
As soon as the first drop of waste is added, label the container clearly with the words "Hazardous Waste."
-
The label must also include the full chemical name, "this compound," and an indication of its flammable nature (e.g., a pictogram of a flame).
-
Include the accumulation start date (the date the first waste is added to the container).
-
Step 2: Waste Storage (Satellite Accumulation Area)
-
Location:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
The SAA should be a well-ventilated area, such as a chemical fume hood or a designated, properly ventilated cabinet.
-
-
Storage Conditions:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks or spills.
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.
-
Step 3: Arranging for Disposal
-
Container Fullness:
-
Fill the waste container to no more than 90% of its capacity to allow for vapor expansion.
-
-
Requesting Pickup:
-
Once the container is full or has been in accumulation for the maximum allowable time (consult your institution's specific guidelines, but this is often six months to a year), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Complete any required waste pickup request forms, ensuring all information is accurate and complete.
-
-
Final Preparation for Pickup:
-
Ensure the exterior of the waste container is clean and free of any chemical residue.
-
Confirm that the label is legible and securely attached.
-
Emergency Procedures: Spill and Exposure
In the event of a spill or accidental exposure to this compound, immediate and appropriate action is critical.
Spill Cleanup Protocol
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Eliminate Ignition Sources: Turn off any nearby open flames, hot plates, or other potential sources of ignition.
-
Ventilate the Area: Increase ventilation by opening a fume hood sash or as appropriate for your laboratory's ventilation system.
-
Contain the Spill: Use a spill kit with absorbent materials (e.g., vermiculite, sand, or commercial sorbents) to contain the spill. Do not use combustible materials like paper towels to absorb a large spill of a flammable liquid.
-
Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it in a designated, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.
First Aid for Exposure
-
Inhalation: Move the affected person to fresh air. If they experience difficulty breathing, seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
